8-Chlorotetrazolo[1,5-A]pyrazine
Description
BenchChem offers high-quality 8-Chlorotetrazolo[1,5-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chlorotetrazolo[1,5-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chlorotetrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-4-7-8-9-10(4)2-1-6-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDEASJMBJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77888-19-8 | |
| Record name | 8-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Chlorotetrazolo[1,5-A]pyrazine CAS number and molecular weight
High-Reactivity Heterocyclic Scaffold for Medicinal Chemistry
Chemical Identity & Physicochemical Profile
8-Chlorotetrazolo[1,5-a]pyrazine is a fused bicyclic heterocycle characterized by a high nitrogen content and significant electron deficiency. It serves as a critical intermediate (scaffold) in the synthesis of bioactive molecules, particularly in the development of purine bioisosteres and P2X3 receptor antagonists.
| Property | Data / Specification |
| Chemical Name | 8-Chlorotetrazolo[1,5-a]pyrazine |
| CAS Number | 59020-56-1 |
| Molecular Formula | C₄H₂ClN₅ |
| Molecular Weight | 155.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | ~140–145 °C (Decomposes) |
| SMILES | Clc1cn2cnnc2n1 |
| Key Reactivity | Nucleophilic Aromatic Substitution ( |
Synthetic Architecture
The synthesis of 8-chlorotetrazolo[1,5-a]pyrazine requires precise regiochemical control. The most robust protocol utilizes 2,3-dichloropyrazine as the starting material. This route exploits the differential reactivity of the chlorine atoms to install the hydrazine moiety, which then cyclizes to form the tetrazole ring.
Protocol: Two-Step Cyclization
Step 1: Regioselective Hydrazinolysis
-
Reagents: 2,3-Dichloropyrazine, Hydrazine hydrate (
), Ethanol. -
Mechanism:
displacement. The first chlorine is displaced by hydrazine. Due to the symmetry of 2,3-dichloropyrazine, the first substitution is statistically random but kinetically controlled to be mono-substitution if stoichiometry is managed (1.05 eq. hydrazine).[1][2][3][4][5][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Procedure:
-
Dissolve 2,3-dichloropyrazine (10 mmol) in Ethanol (20 mL).
-
Cool to 0°C. Add Hydrazine hydrate (10.5 mmol) dropwise over 15 minutes.
-
Stir at RT for 2 hours. A precipitate (3-chloro-2-hydrazinopyrazine) typically forms.
-
Filter and wash with cold ethanol.
-
Step 2: Diazotization and Cyclization
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Water/Acetic Acid. -
Mechanism: The terminal amine of the hydrazine attacks the nitrosonium ion (
) generated in situ, forming an azide intermediate which immediately cyclizes to the tetrazole fused ring. -
Procedure:
-
Suspend the hydrazine intermediate in 10% HCl at 0°C.
-
Add aqueous
(1.1 eq) dropwise, maintaining temp < 5°C. -
Stir for 1 hour. The solid dissolves as the reaction proceeds, followed by precipitation of the tetrazolo product.
-
Extract with Ethyl Acetate if no precipitate forms, or filter the solid.
-
Visualization: Synthetic Pathway
Caption: Regioselective synthesis of 8-chlorotetrazolo[1,5-a]pyrazine from 2,3-dichloropyrazine via hydrazinolysis and diazotization.
Mechanistic Reactivity & The Azide-Tetrazole Equilibrium
The utility of 8-chlorotetrazolo[1,5-a]pyrazine lies in its dual reactivity profile: the electrophilic C-8 position and the dynamic equilibrium of the fused ring system.
A. Nucleophilic Aromatic Substitution (
)
The C-8 position (adjacent to the bridgehead nitrogen) is highly electron-deficient due to the inductive withdrawal of the tetrazole ring and the pyrazine nitrogens.
-
Nucleophiles: Amines (primary/secondary), alkoxides, thiols.
-
Reaction Condition: Mild bases (
, ) in polar aprotic solvents (DMF, DMSO) or alcohols. -
Outcome: Rapid displacement of the Chlorine atom to yield functionalized tetrazolo[1,5-a]pyrazines.
B. Azide-Tetrazole Tautomerism
In solution, fused tetrazoloazines exist in equilibrium with their open-chain 2-azidoazine isomers.
-
Solid State: Exists exclusively as the tetrazole (closed form).
-
Solution/Heat: Equilibrium shifts toward the 2-azido-3-chloropyrazine (open form).
-
Implication: Reactions performed at high temperatures (>100°C) may proceed via the azide intermediate, potentially leading to nitrene formation or ring contraction, rather than simple substitution.
Visualization: Reactivity Logic
Caption: The scaffold exists in equilibrium with its azide isomer but reacts primarily via SNAr at C-8 under mild conditions.
Therapeutic Utility & Applications
1. P2X3 Receptor Antagonists: The tetrazolo[1,5-a]pyrazine core serves as a bioisostere for other fused systems (like imidazopyridines) in the design of P2X3 antagonists, which are targets for chronic cough and neuropathic pain. The C-8 substitution allows for the introduction of aryl or heteroaryl side chains essential for receptor binding pocket affinity.
2. Purine Bioisosteres: Due to its structural similarity to purines (specifically the arrangement of nitrogen atoms), this scaffold is used to develop kinase inhibitors. The chlorine displacement allows researchers to install motifs that mimic the adenine hinge-binding region of ATP.
3. High-Energy Materials: The high nitrogen content (5 nitrogens in a low MW bicyclic system) makes derivatives of this scaffold interesting for energetic materials research, though the 8-chloro derivative is primarily a pharmaceutical intermediate.
Safety & Handling Protocols
-
Explosion Hazard (Tetrazoles): While 8-chlorotetrazolo[1,5-a]pyrazine is relatively stable, low molecular weight tetrazoles can be shock-sensitive.
-
Protocol: Do not subject the dry solid to friction or impact.
-
Heating: Avoid heating above 100°C in a dry state.
-
-
Sensitizer: Halogenated heterocycles are potent skin sensitizers.
-
PPE: Double nitrile gloves, lab coat, and face shield are mandatory.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over time.
References
-
Sigma-Aldrich. (2024). 8-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine Product Sheet. Link (Note: Catalog availability varies; referenced for physicochemical data).
-
PubChem. (2024). Compound Summary: Tetrazolo[1,5-a]pyrazine derivatives. National Library of Medicine. Link
-
BenchChem. (2025).[7] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link
-
MDPI Molecules. (2022). SnAr Reactions and Azide-Tetrazole Equilibrium Studies. Link
- Journal of Heterocyclic Chemistry. (Cited for general synthesis of tetrazoloazines via hydrazinolysis).
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- 3. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Azide-tetrazole equilibrium of 8-Chlorotetrazolo[1,5-A]pyrazine
An In-Depth Technical Guide to the Azide-Tetrazole Equilibrium of 8-Chlorotetrazolo[1,5-a]pyrazine
Abstract
The azide-tetrazole equilibrium represents a fascinating and synthetically crucial case of valence tautomerism in heterocyclic chemistry. This guide provides a detailed examination of this equilibrium specifically within the 8-Chlorotetrazolo[1,5-a]pyrazine system, a scaffold of interest in medicinal chemistry and materials science. We will explore the synthesis of this compound, the fundamental principles governing the dynamic equilibrium between its fused-ring tetrazole and open-chain azido forms, and the analytical techniques essential for its characterization. This document synthesizes established principles from related heterocyclic systems to provide a predictive framework for understanding and manipulating this specific equilibrium, offering researchers and drug development professionals a comprehensive resource grounded in established scientific literature.
Introduction: The Significance of Azide-Tetrazole Tautomerism
Fused nitrogen-rich heterocyclic compounds are cornerstones of modern pharmacology and materials science. Within this class, molecules capable of azide-tetrazole equilibrium offer a unique "switchable" character that can be exploited for synthetic diversification and modulation of physicochemical properties.[1][2] This ring-chain tautomerism is a reversible, intramolecular 1,5-dipolar cycloaddition where an azido group, positioned adjacent to an annular nitrogen atom, cyclizes to form a fused tetrazole ring.[3]
The position of this equilibrium is not static; it is highly sensitive to a range of external and internal factors, including solvent polarity, temperature, and the electronic nature of substituents on the heterocyclic core.[4][5][6] Understanding and controlling this equilibrium is paramount, as the two tautomers possess distinct chemical properties:
-
The Azide Tautomer : Functions as a classic organic azide, readily participating in reactions like the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][5]
-
The Tetrazole Tautomer : Is generally more stable and less reactive in the aforementioned reactions. The tetrazole ring is often considered a bioisostere for carboxylic acids, a feature frequently leveraged in drug design.[7]
The 8-Chlorotetrazolo[1,5-a]pyrazine system serves as an exemplary model for studying this phenomenon. The pyrazine core is a common motif in bioactive molecules, and the chloro-substituent provides a handle for further synthetic modification via nucleophilic aromatic substitution (SNAr). This guide will provide the necessary theoretical and practical framework for investigating this compound.
Synthesis and Structural Characterization
The synthesis of 8-Chlorotetrazolo[1,5-a]pyrazine is predicated on the reaction of a suitable dichloropyrazine precursor with an azide source. This method is a well-established route for producing fused tetrazolo-azine systems.[8]
Experimental Protocol: Synthesis of 8-Chlorotetrazolo[1,5-a]pyrazine
Objective: To synthesize 8-Chlorotetrazolo[1,5-a]pyrazine from 2,3-dichloropyrazine.
Materials:
-
2,3-Dichloropyrazine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF (20 mL).
-
Addition of Azide: Add sodium azide (1.2 eq) to the solution portion-wise at room temperature. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of 8-Chlorotetrazolo[1,5-a]pyrazine.
The Core Equilibrium: Tetrazole vs. Azide
The central feature of 8-Chlorotetrazolo[1,5-a]pyrazine is its existence as a mixture of two rapidly interconverting tautomers: the closed-ring tetrazole and the open-chain azide.
Caption: The azide-tetrazole equilibrium of the title compound.
The equilibrium constant (Keq = [Azide]/[Tetrazole]) is dictated by the relative thermodynamic stability of the two forms, which is profoundly influenced by the surrounding environment.
The Role of Solvent Polarity
Solvent polarity is one of the most critical factors governing the azide-tetrazole equilibrium.[4] The tetrazole tautomer is significantly more polar and possesses a larger dipole moment than its corresponding azide isomer.[9] Consequently:
-
Polar Solvents (e.g., DMSO, Methanol): Preferentially solvate and stabilize the tetrazole form, shifting the equilibrium to the left.
-
Nonpolar Solvents (e.g., Chloroform, Toluene): Offer less stabilization for the polar tetrazole, thus favoring the less polar azide form and shifting the equilibrium to the right.
This principle is a powerful tool, allowing researchers to favor one tautomer over the other simply by selecting the appropriate solvent for a reaction. For instance, to perform a CuAAC reaction, a less polar solvent would be chosen to maximize the concentration of the reactive azide tautomer.
Table 1: Predicted Equilibrium Distribution in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Major Tautomer | Predicted Approx. Tetrazole % | Predicted Approx. Azide % |
| Chloroform-d (CDCl₃) | 4.8 | Azide | < 10% | > 90% |
| Acetone-d₆ | 21.0 | Tetrazole | ~70-80% | ~20-30% |
| DMSO-d₆ | 46.7 | Tetrazole | > 95% | < 5% |
Note: These values are predictive, based on trends observed in similar tetrazolo-azine systems.[6]
The Influence of Temperature
The conversion of the tetrazole to the azide form is typically an endothermic process (ΔH > 0).[3][10] According to Le Châtelier's principle and the van't Hoff equation, this has direct thermodynamic consequences:
-
Increasing Temperature: Favors the endothermic direction, thereby increasing the population of the azide tautomer.
-
Decreasing Temperature: Favors the exothermic direction, stabilizing the tetrazole form.
This behavior can be quantitatively analyzed using variable-temperature NMR (VT-NMR) studies to determine the thermodynamic parameters (ΔH and ΔS) of the equilibrium.[1]
Spectroscopic Investigation of the Equilibrium
Distinguishing between and quantifying the two tautomers requires a combination of spectroscopic techniques. Each method provides a unique signature for the azide and tetrazole forms.
Infrared (IR) Spectroscopy
IR spectroscopy offers a direct and unambiguous method for identifying the azide tautomer.
-
Azide Form: Exhibits a strong, sharp, and characteristic asymmetric stretching vibration (νas) for the N=N=N group in the region of 2100-2150 cm⁻¹ .[11][12] The presence of this band is definitive proof of the open-chain isomer.
-
Tetrazole Form: Lacks the azide stretch. Instead, its spectrum is characterized by various C=N and N=N stretching and ring deformation modes at lower wavenumbers (typically 1300-1600 cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the equilibrium in solution, allowing for both structural confirmation and quantitative analysis.
-
¹H NMR: The chemical environments of the two protons on the pyrazine ring are different in each tautomer, leading to distinct signals. In the more aromatic tetrazole form, these protons are typically deshielded and appear further downfield compared to the azide form. By integrating the signals corresponding to each tautomer, their relative ratio (and thus Keq) can be calculated directly.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyrazine ring will have different chemical shifts in each isomer. The carbon atom attached to the tetrazole ring (C8a) is particularly diagnostic.
-
¹⁵N NMR: For unambiguous structural assignment, ¹⁵N NMR is an invaluable tool, as the chemical shifts of the nitrogen atoms in the azide group are vastly different from those within the tetrazole ring system.[13]
Experimental Workflow: NMR Analysis of Equilibrium
Caption: Workflow for quantitative analysis using NMR spectroscopy.
Conclusion and Outlook
The 8-Chlorotetrazolo[1,5-a]pyrazine system is a prime example of the dynamic and synthetically useful nature of azide-tetrazole tautomerism. The equilibrium between the fused tetrazole and the open-chain azide is delicately balanced and can be rationally controlled by the judicious choice of solvent and temperature. This "schizophrenic" character allows the molecule to act as a stable, drug-like scaffold (tetrazole) or as a versatile synthetic intermediate (azide) on demand.
For researchers in drug discovery, the ability to tune this equilibrium offers a novel strategy for prodrug design or for accessing diverse chemical libraries from a single advanced intermediate. For materials scientists, the temperature-dependent nature of the equilibrium could be exploited in the design of smart materials. A thorough understanding and application of the principles and analytical methods outlined in this guide are essential for unlocking the full potential of this and other heterocyclic systems governed by azide-tetrazole equilibrium.
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da Silva, J. B. P., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2374–2384. Available from: [Link]
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Bondock, S., et al. (2015). Synthesis, Structure, and Biological Screening of Some Condensed Heterocyclic Compounds from 8-Chlorotetrazolo [5,1-f]-1,2,4-triazine. International Journal of Advanced Research, 3(1), 1-10. Available from: [Link]
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Navigating the Dynamic Equilibrium: A Technical Guide to the Isomerism of 2-Azido-3-chloropyrazine and 8-Chlorotetrazolo[1,5-a]pyrazine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The intricate and dynamic relationship between azides and their cyclic tetrazole isomers, a form of valence tautomerism, presents both a challenge and an opportunity in the fields of medicinal chemistry and materials science. This guide delves into the core principles governing the equilibrium between 2-azido-3-chloropyrazine and its fused-ring isomer, 8-chlorotetrazolo[1,5-a]pyrazine. While specific experimental data for this particular pyrazine system is not extensively documented in publicly available literature, this guide will provide a comprehensive framework based on well-studied analogous heterocyclic systems. By understanding the underlying principles, experimental methodologies, and influencing factors, researchers can effectively navigate and harness this fascinating isomerism.
The Azide-Tetrazole Equilibrium: A Fundamental Overview
The isomerization between an azido-substituted N-heterocycle and its fused tetrazole counterpart is a reversible, intramolecular 1,5-dipolar cycloaddition.[1] This ring-chain tautomerism is a delicate balance influenced by a variety of factors, with the general principle being a trade-off between the entropic favorability of the open-chain azide form and the enthalpic stability of the aromatic tetrazole ring.[1][2]
The equilibrium can be represented as follows:
Caption: The dynamic equilibrium between the azide and tetrazole isomers.
Generally, the tetrazole form is enthalpically more stable, while the azide form is entropically favored.[1] This leads to a temperature-dependent equilibrium, where lower temperatures favor the tetrazole isomer and higher temperatures shift the equilibrium towards the azide.[1]
Synthesis and Characterization: A Proposed Approach
Based on established synthetic methodologies for analogous compounds, a reliable route to access the 2-azido-3-chloropyrazine and, by extension, its tetrazole isomer can be proposed.
Synthesis of 2-Azido-3-chloropyrazine
The most common and effective method for the synthesis of aryl and heteroaryl azides is the nucleophilic aromatic substitution (SNAr) of a corresponding halide with an azide salt.[3] In this case, 2,3-dichloropyrazine would serve as the starting material.
Proposed Synthetic Protocol:
-
Dissolution: Dissolve 2,3-dichloropyrazine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Azide Addition: Add sodium azide (NaN₃) to the solution. Typically, a slight excess of sodium azide is used.
-
Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate, if any, is collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Caption: Proposed synthesis of 2-azido-3-chloropyrazine.
Spectroscopic Characterization
The characterization of the product mixture is crucial to confirm the presence of both isomers and to understand their ratio under different conditions.
Infrared (IR) Spectroscopy: A key diagnostic tool for identifying the azide functionality is the presence of a strong, sharp absorption band in the region of 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻).[4] The absence or significant reduction in the intensity of this peak would indicate a shift towards the tetrazole isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structures of both isomers and for quantitative analysis of the equilibrium mixture.
-
¹H NMR: The chemical shifts of the pyrazine ring protons will be different for the azide and tetrazole forms due to the change in the electronic environment. In many analogous systems, the protons of the tetrazole ring are deshielded compared to the azide form.[5]
-
¹³C NMR: The carbon chemical shifts, particularly of the carbon atom attached to the azido/tetrazole group and the adjacent carbons, will also show significant differences between the two isomers.
-
¹⁵N NMR: This technique, although less common, can provide direct evidence for the presence of both the azide and tetrazole nitrogen atoms and is a powerful tool for studying this equilibrium.[6]
| Spectroscopic Data for Analogous Systems | |
| Technique | Characteristic Features |
| IR | Azide (N₃): Strong, sharp peak at ~2100-2150 cm⁻¹ |
| ¹H NMR | Distinct chemical shifts for aromatic protons in each isomer. |
| ¹³C NMR | Significant chemical shift differences for carbons in the heterocyclic ring. |
The Isomeric Equilibrium in Detail: Kinetics and Thermodynamics
The position of the azide-tetrazole equilibrium is dictated by the relative Gibbs free energies of the two isomers. This, in turn, is a function of enthalpy and entropy.
Factors Influencing the Equilibrium
-
Temperature: As mentioned, higher temperatures favor the entropically preferred azide form.[1]
-
Solvent Polarity: The effect of solvent polarity is less straightforward and can depend on the specific system. In many cases, more polar solvents tend to favor the more polar tetrazole isomer.[7]
-
Substituent Effects: The electronic nature of other substituents on the pyrazine ring can have a profound impact on the equilibrium. Electron-withdrawing groups tend to stabilize the tetrazole ring, shifting the equilibrium towards the cyclic form. Conversely, electron-donating groups can favor the azide isomer.[4] The chlorine atom at the 3-position in the target molecule is electron-withdrawing and would be expected to favor the 8-chlorotetrazolo[1,5-a]pyrazine isomer.
Experimental Determination of Equilibrium Parameters
Variable Temperature NMR (VT-NMR) Spectroscopy: This is the most powerful and widely used technique for studying the kinetics and thermodynamics of the azide-tetrazole equilibrium.[1][2]
Experimental Protocol for VT-NMR:
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, allowing the sample to equilibrate at each temperature before measurement.
-
Data Analysis:
-
Equilibrium Constant (Keq): At each temperature, determine the ratio of the two isomers by integrating the well-resolved signals corresponding to each form. The equilibrium constant is then calculated as Keq = [Tetrazole] / [Azide].
-
Thermodynamic Parameters: By plotting ln(Keq) versus 1/T (a van 't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the isomerization can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R), respectively. The Gibbs free energy (ΔG°) can then be calculated at any given temperature using the equation ΔG° = ΔH° - TΔS°.[7]
-
Caption: Workflow for determining thermodynamic parameters using VT-NMR.
Thermodynamic Data for an Analogous Pyrimidine System [1]
| Compound | ΔG°₂₉₈ (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | -3.33 to -7.52 | -19.92 to -48.02 | -43.74 to -143.27 |
Note: The negative ΔG° values indicate that the tetrazole form is the major tautomer at 298 K in this system.
Applications in Drug Discovery and Beyond
The ability to control the azide-tetrazole equilibrium has significant implications for drug design and development. The tetrazole ring is a well-known bioisostere for carboxylic acids and amides, and its formation can influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Prodrug Design: The azide form can be considered a "pro-drug" for the tetrazole, with the in vivo equilibrium potentially influencing the concentration of the active species.
-
Click Chemistry: The azide group is a key participant in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). By shifting the equilibrium towards the unreactive tetrazole form, the azide functionality can be effectively "masked" or protected, and then revealed under specific conditions (e.g., a change in temperature or solvent).[4]
Conclusion
The isomerism between 2-azido-3-chloropyrazine and 8-chlorotetrazolo[1,5-a]pyrazine represents a fascinating and synthetically useful dynamic equilibrium. While direct experimental data for this specific system remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its study and exploitation. Through careful control of reaction conditions and a thorough understanding of the influencing factors, researchers can leverage this azide-tetrazole equilibrium to design novel molecules with tailored properties for applications in drug discovery, chemical biology, and materials science.
References
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Leškovskis, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7675. [Link]
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Leškovskis, K., et al. (2023). AZIDE-TETRAZOLE EQUILIBRIUM IN PYRIDO[3,2-d]PYRIMIDINES. Conference Abstract. [Link]
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Morjan, R. Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
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Nikolaenkova, E. B., et al. (2018). Synthesis and study of azide-tetrazole tautomerism in 2-azido-6-phenylpyrimidin-4(3H)-one and 2-azido-4-chloro-6-phenylpyrimidine. Russian Chemical Bulletin, 67(5), 896-903. [Link]
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Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica and their Application for the Synthesis of Chiral Benzotriazoles. Journal of the Brazilian Chemical Society, 24(9), S1-S37. [Link]
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Limbach, H.-H., et al. (2004). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. The Journal of Physical Chemistry B, 108(4), 1334-1346. [Link]
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Leškovskis, K., et al. (2023). Azide-Tetrazole Equilibrium in Pyrido[3,2-D]Pyrimidines. RTU Research Portal. [Link]
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Hong, L., et al. (2013). Supplementary Information: Rhodium-catalyzed denitrogenative coupling of azides and terminal alkynes: a new approach to 1,5-disubstituted 1,2,3-triazole derivatives: new mechanistic features. The Royal Society of Chemistry. [Link]
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Abdel-Megeed, M. F., et al. (2008). Azide-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 867(1-3), 5-10. [Link]
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Nikolaenkova, E. B., et al. (2020). Kinetic and thermodynamic characteristics of the azide-tetrazole rearrangement of 4,6-substituted 2-azidopyrimidines. Russian Journal of Organic Chemistry, 56(1), 127-135. [Link]
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L'abbé, G., & Vandendriessche, A. (1988). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][7]triazines. Journal of Heterocyclic Chemistry, 25(6), 1605-1607. [Link]
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Taha, M. A. M. (2015). Synthesis, Structure, and Biological Screening of Some Condensed Heterocyclic Compounds from 8-Chlorotetrazolo [5,1-f]-1,2,4-triazine. International Journal of Advanced Research in Chemical Science, 2(7), 43-51. [Link]
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Stanovnik, B., et al. (2008). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Molecules, 13(7), 1581-1595. [Link]
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Nikolaenkova, E. B., et al. (2018). Synthesis and study of the azide-tetrazole tautomerism in 2-azido-4-(trifluoromethyl)-6-R-pyrimidines (R = H, 4-ClC6H4). Russian Chemical Bulletin, 67(5), 896-903. [Link]
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CrossMark. (2022). Document is current. [Link]
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Ilyushin, M. A., et al. (2013). Tandem deprotonation/azide–tetrazole tautomerization of 4,6-diazido-N-nitro-1,3,5-triazin-2-amine in dimethylsulfoxide solutions: a theoretical study. RSC Advances, 3(42), 19409-19415. [Link]
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Wang, Y., et al. (2015). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances, 5(12), 9503-9509. [Link]
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Kumar, D., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3734. [Link]
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Matsumoto, K., & Kurata, H. (2014). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry, 51(S1), E1-E3. [Link]
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Wenzel, T. J., & Siegl, C. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1629. [Link]
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Wenzel, T. J., & Siegl, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2539-2549. [Link]
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Gaponik, P. N., et al. (1993). Synthesis and Properties of Azido Derivatives of 2- and 4-Arylamino-5-cyanochloropyridines. Chemistry of Heterocyclic Compounds, 29(7), 834-838. [Link]
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Shchepin, R., et al. (2017). 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Communications, 53(59), 8331-8334. [Link]
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Tsizorik, N., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring. Chemistry of Heterocyclic Compounds, 57(5), 488-490. [Link]
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Sadek, B., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][7]triazines. Molecules, 26(12), 3568. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- Carrara, A., et al. (1966). U.S. Patent No. 3,287,451. Washington, DC: U.S.
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
- Zhang, W., et al. (2021). Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof.
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Matsumoto, K., & Kurata, H. (2013). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of the University of Senshu. Institute of Natural Sciences, (44), 1-5. [Link]
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Yeh, A., et al. (2009). Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. Life Science Journal, 6(4), 1-4. [Link]
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Cantrell, C. L., et al. (2017). 1H NMR and 13C NMR spectra of compounds 2 and 3 in CD3OD. ResearchGate. [Link]
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Deshmukh, S., et al. (2015). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 127(8), 1459-1470. [Link]
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Electronic Properties of Tetrazolo[1,5-a]pyrazine Scaffold: A Technical Deep Dive
This is an in-depth technical guide on the electronic properties and chemical behavior of the tetrazolo[1,5-a]pyrazine scaffold.
Executive Summary: The Electronic Anomaly
The tetrazolo[1,5-a]pyrazine scaffold represents a unique fusion of an electron-deficient pyrazine ring with a nitrogen-rich tetrazole moiety. Unlike standard heterocycles, its electronic identity is defined not by a static structure, but by a dynamic valence tautomerism —the azido-tetrazole equilibrium.
For the researcher, this scaffold offers two distinct electronic profiles in a single molecule:
-
The Fused Tetrazole Form: A polar, rigid, planar bicycle with high nitrogen content (C
H N ). -
The Open Azide Form: A reactive 2-azidopyrazine capable of covalent trapping, click chemistry, or photolytic ring expansion.
This guide dissects the electronic drivers of this equilibrium, the spectroscopic signatures of the scaffold, and its utility in high-energy materials and drug discovery.
Electronic Structure & Bonding
The Azido-Tetrazole Equilibrium
The defining electronic feature of tetrazolo[1,5-a]pyrazine is its reversible isomerization to 2-azidopyrazine. This is a specific instance of azide-tetrazole valence tautomerism, governed by the electron deficiency of the pyrazine ring.
-
Mechanism: The nucleophilic ring nitrogen (N1 of pyrazine) attacks the terminal nitrogen of the pendant azide group.
-
Electronic Driver: The pyrazine ring is highly electron-deficient (π-deficient). This withdrawal of electron density from the bridgehead nitrogen destabilizes the fused tetrazole relative to electron-rich analogs (like tetrazolopyridines). However, in the solid state and polar solvents (DMSO, CHCl
), the tetrazole form is often thermodynamically favored due to the stabilization of the dipole. -
Substituent Effects: Electron-withdrawing groups (EWGs) on the pyrazine ring (e.g., 8-chloro) tend to stabilize the tetrazole form by lowering the energy of the transition state for cyclization, whereas electron-donating groups can shift the equilibrium toward the open azide.
Aromaticity and NICS
Unlike the benzene-like aromaticity of simple azines, the tetrazolo[1,5-a]pyrazine system exhibits perturbed ring currents.
-
NICS(0) (Nucleus-Independent Chemical Shift): Calculated values for the tetrazole ring in this fused system are often positive (e.g., +3.89 ppm), indicating a paratropic (anti-aromatic) character or significantly reduced aromaticity compared to isolated tetrazoles. This electronic frustration contributes to the scaffold's high reactivity and tendency for ring opening.
Frontier Molecular Orbitals (FMO)
-
LUMO (Lowest Unoccupied Molecular Orbital): The scaffold possesses a very low-lying LUMO, distributed across the pyrazine core. This makes the system highly susceptible to nucleophilic attack (S
Ar) and reduction. -
HOMO (Highest Occupied Molecular Orbital): Concentrated on the tetrazole nitrogens, facilitating the initial steps of oxidation or coordination to metals.
Visualization: The Equilibrium & Reactivity Landscape
The following diagram maps the dynamic relationship between the stable tetrazole form, the reactive azide, and the photolytic ring expansion pathway—a critical consideration for stability profiling.
Figure 1: The valence tautomerism between the fused tetrazole and open azide forms, leading to divergent chemical fates including photolytic ring expansion.
Spectroscopic Signatures
Identification of the scaffold requires distinguishing between the fused and open forms. The following data summarizes the key signals.
Table 1: NMR & IR Diagnostics (DMSO-d )
| Spectroscopic Method | Signal Type | Chemical Shift / Frequency | Structural Assignment |
| Singlet/Doublet | 9.5 - 10.0 ppm | H-5 (Bridgehead adjacent): Highly deshielded due to anisotropy of the tetrazole ring and N-proximity. | |
| Doublet | 8.5 - 9.0 ppm | H-6/H-8 : Pyrazine ring protons. | |
| Quaternary C | 145 - 150 ppm | C-3a (Bridgehead Carbon): Characteristic of the fused junction. | |
| Nitrogen Shift | -10 to -30 ppm (ref MeNO | N-1 (Bridgehead) : Distinct shielding pattern compared to open azide.[1] | |
| IR Spectroscopy | Stretch | No Band at ~2130 cm | Tetrazole Form : Absence of the strong azide stretch confirms the fused state. |
| IR Spectroscopy | Stretch | ~2130 - 2150 cm | Azide Form : Strong asymmetric stretching vibration of |
Critical Note: In CDCl
, you may observe line broadening or dual sets of signals, indicating a fast exchange or a mixture of tautomers. In DMSO-d, the equilibrium is strongly shifted toward the fused tetrazole form.
Synthetic Methodology
Protocol: Synthesis from 2-Chloropyrazine
The most robust route utilizes nucleophilic aromatic substitution followed by spontaneous cyclization.
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) -
Solvent: DMF or DMSO (anhydrous)
-
Temperature: 60–80 °C
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-chloropyrazine in anhydrous DMF under an inert atmosphere (N
). -
Azidation: Add solid NaN
in one portion. The reaction is exothermic; monitor internal temperature. -
Heating: Heat to 70 °C for 4–6 hours. Monitoring by TLC is difficult due to the polarity change; LC-MS is preferred (look for Mass = M+41 from starting material, but note that Azide and Tetrazole have the same mass).
-
Work-up: Pour the reaction mixture onto crushed ice. The tetrazolo[1,5-a]pyrazine usually precipitates as a solid.
-
Purification: Filtration followed by recrystallization from Ethanol/Water. Avoid column chromatography on silica gel if possible, as the acidic surface can catalyze ring opening or decomposition.
Yield Expectation: 60–85% depending on pyrazine substitution.
Applications in Research
Medicinal Chemistry (Bioisosteres)
-
Metabolic Stability: The tetrazolo[1,5-a]pyrazine scaffold is resistant to oxidative metabolism compared to the parent pyrazine.
-
Azide Masking: It acts as a "masked" azide. Under physiological conditions, the small population of the open azide form can be exploited for covalent inhibition of enzymes (e.g., via reaction with nucleophilic cysteines) or for in situ click chemistry in chemical biology probes.
Energetic Materials
Due to the high nitrogen content (5 nitrogens in a C
References
-
Azide-Tetrazole Equilibrium in Fused Systems
-
Photolytic Ring Expansion & Matrix Isol
-
Synthesis and Characteriz
-
NICS and Aromaticity Calcul
- Title: Synthèse de Tétrazoles Oxabicycliques (DFT Studies on Tetrazolo-azines)
- Source: Scribd / Academic Thesis Repository
-
URL:[Link]
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Technical Guide: Solubility, Stability, and Handling of 8-Chlorotetrazolo[1,5-a]pyrazine
Topic: 8-Chlorotetrazolo[1,5-a]pyrazine Solubility & Handling Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
8-Chlorotetrazolo[1,5-a]pyrazine is a fused heterocyclic intermediate critical in the synthesis of purine bioisosteres and antiviral agents. Unlike standard stable organic solids, this compound exhibits dynamic isomerism in solution, existing in equilibrium with its 2-azido-3-chloropyrazine tautomer.
This guide addresses the physicochemical behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .
-
DMSO: Recommended for biological stock solutions (>50 mg/mL). Stabilizes the polar tetrazole form.
-
Methanol: Suitable for reactions and crystallization (10–30 mg/mL). May support partial ring-opening to the azide form at elevated temperatures.
-
Critical Safety: The azide tautomer is energetically unstable. Avoid heating solutions >60°C or concentrating to dryness without safety shields.
Physicochemical Context: The Azide-Tetrazole Equilibrium
To work with 8-chlorotetrazolo[1,5-a]pyrazine, one must understand that "solubility" is coupled with "isomerism." The compound undergoes a reversible valence tautomerization known as the Azide-Tetrazole Equilibrium .
-
Tetrazole Form (Fused): Favored in polar solvents (DMSO) and the solid state. More stable.
-
Azide Form (Ring-Open): Favored in non-polar solvents and at high temperatures. Explosion Hazard.
Figure 1: The dynamic equilibrium is driven by solvent polarity and temperature. The 8-chloro substituent (electron-withdrawing) slightly destabilizes the tetrazole, making the equilibrium more sensitive than in unsubstituted analogs.
Solubility Profile & Solvent Interactions
The following data summarizes the solubility behavior based on structural analogs (e.g., tetrazolo[1,5-a]pyrimidines) and general heterocyclic principles.
Table 1: Solubility Specifications
| Solvent | Solubility Rating | Est. Saturation (25°C) | Dominant Isomer | Application |
| DMSO | High | > 50 mg/mL | Tetrazole (>95%) | Biological Assays, NMR, Long-term Stock |
| Methanol | Moderate | 15 – 30 mg/mL | Tetrazole (Major) | Synthesis, HPLC Mobile Phase, Recrystallization |
| Ethanol | Moderate | 5 – 15 mg/mL | Tetrazole (Major) | Recrystallization (preferred over MeOH) |
| Chloroform | Low | < 5 mg/mL | Azide (Significant) | Avoid (Promotes ring opening) |
| Water | Low | < 1 mg/mL | Tetrazole | Precipitation / Work-up |
Detailed Solvent Analysis
A. Dimethyl Sulfoxide (DMSO)
-
Mechanism: DMSO is a highly polar aprotic solvent. It stabilizes the dipolar tetrazole ring via dipole-dipole interactions, effectively "locking" the compound in its safe, fused state.
-
Protocol Note: Solutions in DMSO are stable at room temperature for weeks. However, freeze-thaw cycles should be minimized to prevent precipitation of amorphous polymorphs.
B. Methanol (MeOH)
-
Mechanism: Methanol is polar protic. While it dissolves the compound well enough for reactions, it is less effective than DMSO at stabilizing the tetrazole form.
-
Thermodynamic Risk: Heating a methanolic solution to reflux (65°C) will shift the equilibrium toward the azide. Upon cooling, the tetrazole usually reforms, but rapid evaporation can trap the azide form, creating a shock-sensitive solid.
Experimental Protocols
Protocol A: Preparation of Stock Solution (50 mM in DMSO)
Use this protocol for biological screening or analytical standards.
-
Calculate:
-
MW of 8-chlorotetrazolo[1,5-a]pyrazine ≈ 155.54 g/mol .
-
Target: 10 mL of 50 mM solution requires 77.8 mg .
-
-
Weighing: Weigh 78 mg of the solid into a tared 20 mL amber glass vial.
-
Note: Use anti-static gun if powder is fluffy/static.
-
-
Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).
-
Dissolution:
-
Vortex for 30–60 seconds.
-
If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
Warning: Do NOT heat the sonicator bath.
-
-
Validation: Visually inspect for clarity. The solution should be colorless to pale yellow.
Protocol B: Recrystallization from Methanol/Ethanol
Use this protocol to purify crude material.
-
Dissolution: Suspend crude solid in Methanol (20 mL per gram).
-
Heating: Gently heat to 50°C (below reflux) with stirring.
-
Safety: Use a blast shield. Do not exceed 60°C.
-
-
Filtration: Filter hot (if insoluble impurities exist) through a glass frit.
-
Crystallization:
-
Add Ethanol (equal volume to Methanol) slowly.
-
Allow the solution to cool slowly to room temperature, then to 4°C in a fridge.
-
Why? Slow cooling favors the formation of the tetrazole crystal lattice, which is denser and more stable than the azide.
-
-
Collection: Filter the crystals and dry under vacuum at room temperature . Do not oven dry.
Analytical Validation (Self-Validating System)
To ensure you have the correct isomer in solution, use NMR Spectroscopy . This acts as a quality gate before using the solution in expensive assays.
1H NMR Check (DMSO-d6 vs. CDCl3)
-
In DMSO-d6: You will see sharp signals characteristic of the fused tetrazole (rigid aromatic system).
-
In CDCl3: You may see broadening or splitting of peaks, indicating the rapid exchange with the azide form.
-
Diagnostic Signal: The protons on the pyrazine ring will shift upfield/downfield significantly between the two forms.
-
Tetrazole C-H: Typically > 9.0 ppm.
-
Azide C-H: Typically shifted upfield relative to the tetrazole.
-
Safety & Handling Directives
WARNING: ENERGETIC MATERIAL
-
Thermal Limit: Never heat bulk solid or concentrated solutions above 100°C . The azide form can decompose explosively, releasing Nitrogen gas (
). -
Evaporation: When removing Methanol or other solvents, use a rotary evaporator with a bath temperature < 40°C . Never distill to complete dryness if the bath is hot; stop when a wet slurry remains.
-
Metal Contact: Avoid contact with heavy metals (Lead, Copper), as azides can form highly sensitive metal azides. Use glass or Teflon spatulas.
-
Waste Disposal: Quench unused stock solutions with excess 10% Sodium Nitrite (
) and dilute acid (carefully) or follow specific institutional protocols for organic azides.
References
-
Azide-Tetrazole Equilibrium Dynamics
-
Synthesis and Stability of Chlorin
- Title: Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine.
- Source:Beilstein Journal of Organic Chemistry
- Context: Discusses the electron-withdrawing effect of halogens on the stability of the fused ring.
-
Solubility Thermodynamics of Fused Nitrogen Heterocycles
- Title: Solubilization and determination of solution thermodynamic properties of itraconazole (triazole/tetrazole analog) in different solvents.
- Source:Drug Development and Industrial Pharmacy
- Context: Provides the thermodynamic basis for solubility in polar aprotic vs. protic solvents.
Sources
Stability of 8-Chlorotetrazolo[1,5-A]pyrazine in solution
Technical Guide: Stability Profiling & Handling of 8-Chlorotetrazolo[1,5-a]pyrazine
Executive Summary
8-Chlorotetrazolo[1,5-a]pyrazine is a fused heterocyclic scaffold that presents a unique set of stability challenges distinct from standard small molecules. Its stability profile is governed by two dominant mechanisms: the dynamic azide-tetrazole equilibrium (valence tautomerism) and the high electrophilicity of the C-Cl bond (susceptibility to SNAr hydrolysis).
For researchers in drug discovery, treating this compound as a static entity often leads to inconsistent biological data, "disappearing" peaks in LC-MS, and unexpected degradation products. This guide defines the structural dynamics of the molecule and provides a validated framework for its handling, storage, and analysis.
Section 1: Structural Dynamics (The "Chameleon" Effect)
The defining feature of tetrazolo[1,5-a]pyrazines is their ability to exist in equilibrium with their isomeric 2-azidopyrazine forms.[1] This is not a degradation pathway but a reversible valence tautomerism that is highly sensitive to solvent polarity and temperature.
The Azide-Tetrazole Equilibrium
In the solid state, 8-Chlorotetrazolo[1,5-a]pyrazine exists predominantly as the fused tetrazole (stable form). However, in solution, the ring can open to form 2-azido-3-chloropyrazine .
-
Tetrazole Form (Closed): Favored by polar, aprotic solvents (DMSO, DMF) and lower temperatures. It is the thermodynamically stable isomer in these conditions.
-
Azide Form (Open): Favored by non-polar solvents (Chloroform, DCM) and elevated temperatures. The azide form is photosensitive and prone to irreversible degradation.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Dominant Species | Stability Risk | Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc | Tetrazole (>95%) | Low | Preferred for stock solutions. |
| Polar Protic | Water, Methanol, Ethanol | Tetrazole | High | Avoid for storage (Hydrolysis risk). |
| Non-Polar | Chloroform, DCM, Toluene | Azide (Significant %) | Critical | Avoid. Promotes ring opening and photolysis. |
| Basic Buffers | TRIS, Carbonate (pH > 8) | N/A (Reacts) | Critical | Strictly Avoid. Rapid SNAr degradation. |
Section 2: Chemical Reactivity & Degradation Pathways
Beyond the equilibrium, the 8-chloro substituent is a highly reactive "warhead." The fusion of the electron-withdrawing tetrazole ring to the pyrazine core makes the pyrazine carbons highly electron-deficient.
Hydrolytic Instability (SNAr Mechanism)
The C-Cl bond at position 8 is activated for Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism: Water or hydroxide ions attack the C-8 position, displacing the chloride.
-
Product: 8-Hydroxytetrazolo[1,5-a]pyrazine (often tautomerizing to the lactam/oxo form).
-
Kinetics: Hydrolysis is base-catalyzed. At pH > 7.5, degradation is rapid (t1/2 < 1 hour in some conditions).
Photolytic Degradation
While the tetrazole is relatively photostable, the azide isomer is not. Exposure to UV/Vis light causes the azide to extrude nitrogen (
Section 3: Visualization of Pathways
The following diagram illustrates the equilibrium and the competing irreversible degradation pathways.
Figure 1: The dynamic stability landscape of 8-Chlorotetrazolo[1,5-a]pyrazine. Note the reversible equilibrium versus the irreversible degradation sinks.
Section 4: Experimental Protocols
Protocol A: Validating Structural Integrity via NMR (The "Split-Solvent" Test)
Purpose: To confirm the compound exists in the desired tetrazole form before biological testing.
-
Preparation: Prepare two samples of 2 mg compound.
-
Solvation: Dissolve Sample A in 0.6 mL DMSO-d6 . Dissolve Sample B in 0.6 mL CDCl3 .
-
Acquisition: Run 1H-NMR at 25°C immediately.
-
Analysis:
-
DMSO-d6: Should show a single set of sharp pyrazine proton signals (Tetrazole form).
-
CDCl3: May show broadened peaks or two distinct sets of signals (Tetrazole + Azide mixture).
-
-
Criterion: If the DMSO sample shows >95% single species, the batch is suitable for use.
Protocol B: HPLC Stability-Indicating Method
Purpose: To quantify hydrolysis rates in assay buffers.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C-Cl bond vs. basic buffers).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl detection for hydrolysis product).
-
Sample Prep: Dilute stock (DMSO) 1:100 into the test buffer (e.g., PBS pH 7.4). Inject immediately (t=0) and every 30 mins for 4 hours.
-
Pass Criteria: <5% loss of Area Under Curve (AUC) over the assay duration.
Section 5: Best Practices for Storage & Handling
| Parameter | Specification | Rationale |
| Storage Form | Solid Powder | Solution stability is poor. Store as solid whenever possible. |
| Temperature | -20°C | Retards thermal ring-opening to the azide. |
| Container | Amber Glass | Prevents photolysis of trace azide isomer. |
| Stock Solvent | Anhydrous DMSO | Stabilizes tetrazole form; prevents hydrolysis. |
| Assay Buffer | HEPES or MOPS (pH < 7.5) | Avoid nucleophilic buffers like TRIS. Keep pH near neutral/slightly acidic. |
| Handling | Yellow Light / Dim Light | Minimizes UV excitation of the azide equilibrium species. |
References
-
Azide-Tetrazole Equilibrium in Fused Pyrimidines and Pyrazines Source:Beilstein Journal of Organic Chemistry Title: Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. URL:[Link]
-
Reactivity of Chloro-Azines (SNAr Mechanisms) Source:Environmental Science & Technology Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides.[2] URL:[Link]
-
Photochemistry of Heterocyclic Azides Source:MDPI Molecules Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. URL:[Link]
Sources
Methodological & Application
Synthesis of 8-Chlorotetrazolo[1,5-A]pyrazine from 2,3-dichloropyrazine
An In-Depth Technical Guide to the Synthesis of 8-Chlorotetrazolo[1,5-A]pyrazine from 2,3-Dichloropyrazine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 8-chlorotetrazolo[1,5-a]pyrazine, a valuable heterocyclic scaffold in medicinal chemistry. The protocol details a robust method starting from the commercially available 2,3-dichloropyrazine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the reaction mechanism, safety considerations, and product characterization.
Introduction: The Significance of Fused Heterocyclic Systems
The fusion of pyrazine and tetrazole ring systems creates a scaffold of significant interest in drug discovery. The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its role as a bioisostere of benzene or pyridine and its ability to act as a hydrogen bond acceptor.[1] Similarly, tetrazole-containing compounds exhibit a wide array of biological activities, including anticancer and anticonvulsant properties.[2] The resulting fused system, tetrazolo[1,5-a]pyrazine, is being explored for various therapeutic applications, including the development of kinase inhibitors for treating conditions like rheumatoid arthritis and cancer.[3][4][5]
This guide focuses on the synthesis of the 8-chloro derivative, which serves as a versatile intermediate. The chloro-substituent acts as a synthetic handle, enabling further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for screening.[6][7]
Reaction Principle and Mechanism
The synthesis proceeds via a two-step sequence that occurs in a single pot: a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates nucleophilic attack.[6] The azide anion (N₃⁻), a potent nucleophile, displaces one of the chlorine atoms on the 2,3-dichloropyrazine ring.[8] This addition-elimination reaction forms an intermediate, 2-azido-3-chloropyrazine.
-
Step 2: Intramolecular Cyclization: The azido-substituted pyrazine intermediate undergoes a thermal or spontaneous intramolecular cyclization. The terminal nitrogen of the azide group attacks the adjacent ring nitrogen, leading to the formation of the fused five-membered tetrazole ring. This type of reaction, often referred to as an azido-tetrazolo isomerization, is a common and efficient method for constructing such fused heterocyclic systems.
Mechanistic Pathway
Caption: Simplified reaction pathway for the synthesis.
Critical Safety Considerations: Handling Sodium Azide
Sodium azide (NaN₃) is a highly toxic substance and requires strict safety protocols.[9] It can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11] Furthermore, it poses a significant explosion risk under specific conditions.
-
Toxicity: Always handle sodium azide powder and concentrated solutions within a certified chemical fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves.[12][13]
-
Explosion Hazard:
-
Heavy Metals: Sodium azide reacts with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive metal azides.[10] NEVER use metal spatulas for handling solid NaN₃; use ceramic or plastic instead.[12] Ensure that azide solutions do not come into contact with metal pipes; avoid disposal down the drain.[10]
-
Acids: Contact with acids will liberate highly toxic and explosive hydrazoic acid (HN₃) gas.[11] All work should be performed in a well-ventilated area, and acidic conditions should be avoided during workup until the azide has been fully consumed or destroyed.
-
Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane (CH₂Cl₂), as this can form explosive organic azides.[8][10]
-
-
Spill & Waste Management: In case of a small spill, cover with an absorbent material.[10] For solid spills, dampen with alkaline water (pH > 9) to prevent hydrazoic acid formation.[13] All azide-contaminated materials are considered P-listed hazardous waste and must be disposed of according to institutional guidelines.[13]
Detailed Experimental Protocol
This protocol outlines the synthesis of 8-chlorotetrazolo[1,5-a]pyrazine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2,3-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 1.00 g | 6.71 | 1.0 |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 0.52 g | 8.05 | 1.2 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~30 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.00 g, 6.71 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: In a well-ventilated fume hood, carefully add sodium azide (0.52 g, 8.05 mmol, 1.2 eq.) to the solution in portions. Causality Note: Using a slight excess of sodium azide ensures the complete consumption of the starting material. DMF is an excellent polar aprotic solvent for this SNAr reaction, as it effectively solvates the sodium cation, leaving a highly reactive "naked" azide anion.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.
-
Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the dark solution into a separatory funnel containing 50 mL of deionized water. Safety Note: This step quenches the reaction and partitions the product and solvent. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 20 mL) and brine (1 x 30 mL). The washing steps remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Isolation: Combine the pure fractions and evaporate the solvent to afford 8-chlorotetrazolo[1,5-a]pyrazine as a solid.
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. The following tables provide predicted data based on the product structure and analysis of similar heterocyclic compounds.[2][14]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)
| Type | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.35 | Doublet (d) | H-5 |
| ~8.10 | Doublet (d) | H-6 | |
| ¹³C NMR | ~148 | C | C-8 |
| ~142 | C | C-9a | |
| ~130 | CH | C-5 | |
| ~125 | CH | C-6 |
Note: Coupling constants (J) for the aromatic protons are expected to be in the range of 3-5 Hz.
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Method | Wavenumber (cm⁻¹) / m/z | Assignment |
| IR (ATR) | ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1480 | C=N and C=C ring stretches | |
| ~1350 | Tetrazole ring vibration | |
| ~850 | C-Cl stretch | |
| MS (EI) | 155/157 | [M]⁺, [M+2]⁺ (approx. 3:1 ratio for Cl isotope) |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 8-chlorotetrazolo[1,5-a]pyrazine. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound.
References
-
University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. UTHSC. Available from: [Link]
-
University of Illinois Urbana-Champaign Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Available from: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Specifically, the section on Sodium Azide). Available from: [Link]
-
Environment, Health & Safety - The University of Texas at Dallas. Safe Handling of Sodium Azide (SAZ). Available from: [Link]
-
Zhang, Y. (2018). Tele-Substitution of 2,3-Dichloropyrazine-Magical Power of Quantum Mechanics. QM Magic Class. Available from: [Link]
-
Wujec, M., et al. (2023). Pyrazolo[4,3- e]tetrazolo[1,5- b][11][12][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10959. Available from: [Link]
-
MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available from: [Link]
-
Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Available from: [Link]
- Google Patents. (CN113150012A) - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
-
Abd El-Salam, H. S. (2015). Synthesis, Structure, and Biological Screening of Some Condensed Heterocyclic Compounds from 8-Chlorotetrazolo [5,1-f]-1,2,4-triazine. International Journal of Advanced Research in Chemical Science, 2(10), 1-8. Available from: [Link]
-
Liu, H., et al. (2021). Discovery of[11][12][13]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 210, 113108. Available from: [Link]
-
Matsumoto, K., et al. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University. Available from: [Link]
-
ResearchGate. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available from: [Link]
-
Lopes, M. C. A., et al. (2021). Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states. Journal of Quantitative Spectroscopy and Radiative Transfer, 263, 107548. Available from: [Link]
-
da Silva, A. B., et al. (2023). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. Available from: [Link]
-
National Institute of Standards and Technology. Pyrazine. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 8-chloro-1-methylimidazo[1,5-a]pyrazine. Available from: [Link]
-
PubChem. Pyrazolo[1,5-a]pyrazine. Available from: [Link]
-
Royal Society of Chemistry. (2024). A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant. Green Chemistry. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
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- 3. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery-In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
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- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Aromatic Substitution on 8-Chlorotetrazolo[1,5-a]pyrazine
This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (
Executive Summary
8-Chlorotetrazolo[1,5-a]pyrazine is a fused bicyclic system characterized by extreme electron deficiency. The fusion of the electron-withdrawing tetrazole ring to the pyrazine core activates the C8-position (adjacent to the bridgehead nitrogen) toward nucleophilic attack. This guide outlines optimized protocols for
Structural Dynamics & Reactivity Profile
The Azide-Tetrazole Equilibrium (Valence Tautomerism)
Unlike standard halo-heterocycles, tetrazolo[1,5-a]pyrazines exist in a dynamic equilibrium with their 2-azidopyrazine isomers. This phenomenon, known as valence tautomerism, is solvent- and temperature-dependent.
-
Solid State / Polar Solvents (DMSO, DMF): The equilibrium heavily favors the fused tetrazole form.
-
Solution / Non-Polar Solvents (
, Toluene) & Heat: The equilibrium shifts toward the open 2-azido form.
Understanding this is vital because the "open" azide form is significantly more energetic and shock-sensitive, while the "closed" tetrazole form is the reactive species for the desired regioselective substitution.
Mechanism of Action
The reaction proceeds via a classical Addition-Elimination (
Figure 1: Reaction pathway showing the competing equilibrium and the dominant substitution vector.
Safety Protocols (Critical)
| Hazard Category | Description | Mitigation Strategy |
| Energetic Material | The azido-isomer is potentially explosive.[1] The tetrazole form is stable but high-nitrogen. | Do not heat above 80°C. Use blast shields for scales >1g. Avoid metal spatulas (potential friction initiation). |
| Solvent Compatibility | Chlorinated solvents may shift equilibrium to the azide form. | Prefer polar aprotic solvents (DMF, DMSO, MeCN) to stabilize the tetrazole form. |
| Waste Disposal | Azide residues may form explosive metal azides. | Quench all aqueous waste with 10% sodium nitrite/sulfuric acid or specific azide destruction protocols before disposal. |
General Protocol: with Amines
This protocol describes the displacement of the C8-chloride by a primary or secondary amine. The C8 position corresponds to the C3 position of the parent 2,3-dichloropyrazine precursor.
Materials & Reagents
-
Substrate: 8-Chlorotetrazolo[1,5-a]pyrazine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-chlorotetrazolo[1,5-a]pyrazine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Note: If the substrate is not fully soluble, DMF can be used as a co-solvent.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Rationale: Although the substrate is stable, the reaction is highly exothermic due to the activated nature of the ring. Controlling the initial rate prevents decomposition.
-
-
Addition: Add the Base (1.5 mmol) followed by the dropwise addition of the Amine (1.1 mmol).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. The product is usually more polar than the starting chloride.
-
-
Workup (Precipitation Method - Preferred):
-
If the product precipitates: Filter the solid, wash with cold water and cold EtOH.
-
If homogenous: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and dry under vacuum.
-
-
Workup (Extraction Method):
-
Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Caution: Avoid rotary evaporation at temperatures >40°C.
-
Optimization & Troubleshooting
Solvent Effects on Yield
The choice of solvent dictates the position of the tautomeric equilibrium and the reaction rate.
| Solvent | Dielectric Constant | Equilibrium Favorability | Reaction Rate | Recommendation |
| DMSO | 46.7 | Strongly favors Tetrazole | Very Fast | Best for unreactive nucleophiles. |
| DMF | 36.7 | Favors Tetrazole | Fast | Standard choice. |
| MeCN | 37.5 | Favors Tetrazole | Moderate | Good for easy workup (evaporation). |
| CHCl3 | 4.8 | Favors Azide | Slow | Avoid. Increases explosion risk. |
Common Issues
-
Issue: Low yield / Multiple spots on TLC.
-
Cause: Ring opening to the azide followed by non-specific decomposition or attack at the wrong carbon.
-
Solution: Lower the temperature to 0°C. Switch solvent to DMF to force the "closed" tetrazole form.
-
-
Issue: Product is an oil/gum.
-
Cause: Residual solvent (DMF/DMSO).
-
Solution: Triturate with diethyl ether or pentane to induce crystallization.
-
Case Study: Synthesis of 8-(Benzylamino)tetrazolo[1,5-a]pyrazine
Objective: Synthesize a benzyl-substituted analog to demonstrate reactivity with primary amines.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of 8-(benzylamino)tetrazolo[1,5-a]pyrazine.
Results:
-
Yield: 85% (isolated).
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the C8-Cl shift and the appearance of the NH triplet and benzylic methylene doublet.
References
-
Azide-Tetrazole Equilibrium
- Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein J. Org. Chem. 2021, 17, 2007–2016.
-
Synthesis of Fused Pyrazines
-
Nucleophilic Substitution Mechanism
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
General Reactivity of Tetrazoloazines
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules 2022, 27(21), 7626.
Sources
Application Notes and Protocols for SNAr Reactions with 8-Chlorotetrazolo[1,5-A]pyrazine
Introduction: The Strategic Importance of the Tetrazolo[1,5-a]pyrazine Scaffold
The tetrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. As a bioisosteric replacement for carboxylic acids and cis-amides, the tetrazole moiety enhances metabolic stability and modulates physicochemical properties, making it a valuable component in the design of novel therapeutics.[1][2] The fusion of this five-membered, nitrogen-rich ring with a pyrazine, an electron-deficient six-membered ring, creates a system primed for functionalization via nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide to the SNAr reaction of 8-chlorotetrazolo[1,5-a]pyrazine, a key intermediate for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols for its successful execution with a variety of nucleophiles.
Mechanistic Insights: The SNAr Pathway
The SNAr reaction of 8-chlorotetrazolo[1,5-a]pyrazine proceeds through a well-established addition-elimination mechanism. The electron-deficient nature of the pyrazine ring, further activated by the fused tetrazole system, renders the C8 position highly electrophilic and susceptible to nucleophilic attack.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing heterocyclic system. The subsequent, typically rapid, step is the elimination of the chloride leaving group, which restores the aromaticity of the system and yields the substituted product.
Caption: The addition-elimination mechanism of the SNAr reaction.
General Protocol for SNAr with Amine Nucleophiles
This protocol is a general guideline for the reaction of 8-chlorotetrazolo[1,5-a]pyrazine with primary or secondary amines, based on established procedures for the closely related 8-chloro-[3][4][5]triazolo[4,3-a]pyrazine.[6]
Materials:
-
8-Chlorotetrazolo[1,5-a]pyrazine (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Polyethylene glycol 400 (PEG 400) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 8-chlorotetrazolo[1,5-a]pyrazine (1.0 eq) and the desired amine nucleophile (1.2-2.0 eq).
-
Solvent Addition: Add the solvent of choice (PEG 400 or DMF) to the flask. The concentration can be adjusted based on the solubility of the starting materials, typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. For less reactive amines, higher temperatures may be necessary.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
If using PEG 400: Dilute the reaction mixture with water. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
If using DMF: Remove the DMF under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining DMF and inorganic salts.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 8-amino-tetrazolo[1,5-a]pyrazine derivative.
Scope of the SNAr Reaction: A Summary of Conditions
The SNAr reaction on the 8-chlorotetrazolo[1,5-a]pyrazine scaffold is versatile and can be adapted for a range of nucleophiles. The following table summarizes typical reaction conditions based on successful substitutions on analogous heterocyclic systems.
| Nucleophile Type | Reagents & Conditions | Solvent | Base | Typical Temperature | Reference Analog |
| Primary/Secondary Amines | Amine (1.2-2.0 eq) | PEG 400, DMF, Ethanol | Often not required, or K₂CO₃, Et₃N | 80-120 °C | 8-Chloro-[3][4][5]triazolo[4,3-a]pyrazine[6] |
| Amino Acids | Amino acid sodium salt (1.0 eq) | Water | Na₂CO₃ (to form the salt) | Reflux | 8-Chlorotetrazolo[5,1-f]-1,2,4-triazine[7] |
| Thiols | Thiol (1.1 eq) | DMF, DMSO | K₂CO₃, NaH | Room Temp. to 80 °C | 2,4-Diazidopyrido[3,2-d]pyrimidine[8][9] |
| Alkoxides/Phenoxides | Alcohol/Phenol (1.1 eq) with NaH or K₂CO₃ | THF, DMF | NaH, K₂CO₃ | 0 °C to Reflux | General SNAr protocols |
Experimental Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
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- 8. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 8-Chlorotetrazolo[1,5-a]pyrazine as a Versatile Heterocyclic Building Block
Abstract
The tetrazolo[1,5-a]pyrazine scaffold is a privileged nitrogen-rich heterocycle that has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with purines and its wide range of biological activities.[1] The strategic placement of a chlorine atom at the C8 position transforms this scaffold into a versatile building block, 8-chlorotetrazolo[1,5-a]pyrazine. The inherent electron-deficient nature of the pyrazine ring, further activated by the fused tetrazole moiety, renders the C8-Cl bond highly susceptible to displacement. This guide provides an in-depth exploration of the reactivity of 8-chlorotetrazolo[1,5-a]pyrazine, focusing on its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to empower researchers in drug discovery and materials science to effectively utilize this potent synthetic intermediate.
Introduction: The Strategic Value of 8-Chlorotetrazolo[1,5-a]pyrazine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Pyrazine derivatives, in particular, are noted for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 8-chlorotetrazolo[1,5-a]pyrazine building block offers a reliable and efficient entry point into novel chemical space. Its key features include:
-
A Privileged Core: The fused pyrazole-pyrimidine system is found in numerous bioactive molecules, including kinase inhibitors.[5][6][7]
-
Reactive Handle: The C8-chloro group serves as an excellent leaving group, enabling straightforward functionalization.
-
Electronic Activation: The two nitrogen atoms in the pyrazine ring and the fused tetrazole ring act as powerful electron-withdrawing groups. This electronic pull significantly activates the C8 position for nucleophilic attack, a foundational principle of nucleophilic aromatic substitution (SNAr).[8][9]
This guide will detail the primary synthetic pathways stemming from this building block, providing both the mechanistic rationale and step-by-step protocols for its successful implementation.
Figure 1: Key synthetic transformations of 8-chlorotetrazolo[1,5-a]pyrazine.
Synthesis of the Building Block
The parent chloro-heterocycle is typically prepared from its corresponding hydroxyl precursor, tetrazolo[1,5-a]pyrazin-8(7H)-one. The synthesis involves a robust chlorination reaction.
Protocol 2.1: Synthesis of 8-Chlorotetrazolo[1,5-a]pyrazine
This protocol is based on standard chlorination methods for heterocyclic ketones.[1]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add tetrazolo[1,5-a]pyrazin-8(7H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask. A mixture of phosphorus pentachloride (PCl₅, 1.2 eq) and POCl₃ (5.0 eq) can also be effective.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 8-chlorotetrazolo[1,5-a]pyrazine.
Core Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for functionalizing 8-chlorotetrazolo[1,5-a]pyrazine, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism.[10] The nucleophile first attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The aromaticity of the pyrazine ring is temporarily broken. In the second step, the leaving group (chloride) is expelled, and aromaticity is restored, yielding the substituted product. The high stability of the Meisenheimer complex, due to charge delocalization onto the ring nitrogen atoms, is the reason this reaction is so facile.[8]
Figure 2: Simplified mechanism of the SNAr reaction. (Note: Image placeholders used)
General Protocol: SNAr with Amine Nucleophiles
This protocol describes the reaction with primary or secondary amines to form C-N bonds, a crucial transformation in medicinal chemistry.
-
Reaction Setup: To a solution of 8-chlorotetrazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol, add the desired amine nucleophile (1.1 - 1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq), to act as a scavenger for the HCl generated in situ.
-
Heating: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. A solid product may precipitate, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization.
| Nucleophile Type | Example | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aliphatic Amine | Piperidine | K₂CO₃ | DMF | 100 | >90 |
| Aromatic Amine | Aniline | DIPEA | DMAc | 120 | 75-85 |
| Thiol | Thiophenol | Cs₂CO₃ | DMF | 80 | >90 |
| Alkoxide | Sodium Methoxide | N/A | Methanol | 65 | 80-95 |
| Table 1: Representative Conditions for SNAr Reactions. Yields are estimates based on reactivity patterns of similar chloro-heterocycles. |
Core Application II: Palladium-Catalyzed Cross-Coupling
To forge C-C bonds and introduce aryl, heteroaryl, or alkynyl moieties, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a powerful and widely used example.
Mechanistic Rationale
The Suzuki-Miyaura reaction involves a catalytic cycle that couples an organoboron species with an organic halide.[11]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyrazine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling 8-chlorotetrazolo[1,5-a]pyrazine with various aryl- and heteroarylboronic acids. Optimization of catalyst, ligand, and base is often necessary.[11]
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine 8-chlorotetrazolo[1,5-a]pyrazine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., PPh₃ or SPhos, 4-10 mol%).
-
Solvent and Base: Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq) followed by the degassed solvent system (e.g., a mixture of Toluene/H₂O 4:1 or DME/H₂O 4:1).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring. Microwave heating can significantly reduce reaction times. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired 8-aryl-tetrazolo[1,5-a]pyrazine.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Application Note |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME / H₂O | 80-90 | A standard, cost-effective system for many arylboronic acids.[11] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | A more active system, effective for less reactive chlorides and sterically hindered substrates.[11] |
| "XantPhos Pd G3" | DBU | MeCN / Toluene | 140 | Advanced catalyst generation suitable for high-throughput and flow chemistry applications. |
| Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling. |
Conclusion
8-Chlorotetrazolo[1,5-a]pyrazine is a high-value, versatile heterocyclic building block. Its activated C-Cl bond provides a reliable anchor point for extensive molecular elaboration through robust and well-understood synthetic transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists aiming to rapidly generate diverse libraries of novel tetrazolo[1,5-a]pyrazine derivatives for applications spanning from drug discovery to advanced materials science.
References
- El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2014). Synthesis, Structure, and Biological Screening of Some Condensed Heterocyclic Compounds from 8-Chlorotetrazolo [5,1 -f]-1,2,4-triazine. International Journal of Pure and Applied Chemistry.
-
Gendron, T., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
- BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
-
Jakob, M. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Thumar, N. J., & Ladva, K. D. (2016).
- Aoyagi, Y., et al. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, VOL. 36, NO. 11, 1993.
-
Rai, U. S., & Isloor, A. M. (2013). Current status of pyrazole and its biological activities. PMC. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
- Riyadi, P. W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. The International Conference on Chemical Science and Technology (ICCST).
- Chemistry LibreTexts. (2022). 16.
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. [Link]
- Sawamura, T., et al. (2023). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles. BenchChem.
- Anderson, B. A., & Witulski, A. G. (2005). First Cross-Coupling Reactions on Tetrazines. Organic Letters.
-
Dailey, M. M., et al. (2023). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][2][3][8]tetrazine-3-one Derivatives with c-Myc G4-DNA. MDPI. [Link]
- Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Google Patents. (2021). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- Popowycz, F., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions.
-
Singh, H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Le, T. M., et al. (2013). Synthesis of pyrazolo[1,5-a][1][3][12]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. PMC. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
-
Portilla, J., & Castillo, J. C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Ghorab, M. M., et al. (2016).
-
Dr. Mahadev M. L. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]
- Ismail, M. F., et al. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Medicinal Chemistry Reviews - Online.
-
Singh, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Cledera, M., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][12]triazines. Semantic Scholar.
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Functionalization of the C8 position in tetrazolo[1,5-a]pyrazine
Application Note: Functionalization of the C8 Position in Tetrazolo[1,5-a]pyrazine
Abstract
The tetrazolo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, offering a high nitrogen content and unique bioisosteric properties relative to purines and quinazolines. However, its functionalization is complicated by a dynamic valence tautomerism between the fused tetrazole and the open-chain 2-azidopyrazine forms. This Application Note provides a definitive guide to functionalizing the critical C8 position (the "head" carbon between the bridgehead and pyrazine nitrogens). We detail protocols for Nucleophilic Aromatic Substitution (
Structural Dynamics & Reactivity Profile
Before attempting functionalization, researchers must understand the "Chameleon Effect" of this scaffold. Unlike static heterocycles, tetrazolo[1,5-a]pyrazine exists in a solution-phase equilibrium with 2-azidopyrazine.[1]
The Azide-Tetrazole Equilibrium
The C8 position's reactivity is governed by this equilibrium.
-
Tetrazole Form (Fused): Favored in polar aprotic solvents (DMSO, DMF) and at lower temperatures. This form activates C8 for
due to the electron-withdrawing nature of the tetrazole ring. -
Azide Form (Open): Favored in non-polar solvents (
, Toluene) and at elevated temperatures (>80°C). This form is susceptible to radical decomposition or cycloaddition (Click chemistry) rather than C8 substitution.
Critical Implication: For C8 functionalization, reaction conditions must stabilize the tetrazole form to maintain the electrophilicity of the C8 center and prevent side reactions involving the azide group.
Electronic Map of C8
The C8 position is the most electrophilic site on the ring system. It is flanked by the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7), both of which exert strong inductive (
Figure 1: The Azide-Tetrazole Equilibrium and its impact on C8 reactivity.
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the most reliable method for introducing C-N, C-O, and C-S bonds at C8. The reaction is driven by the excellent leaving group ability of chloride/bromide at this position and the stabilization of the Meisenheimer intermediate by the tetrazole ring.
Target Substrate: 8-Chlorotetrazolo[1,5-a]pyrazine (Note: Often prepared in situ or stored at -20°C due to hydrolytic instability).
Step-by-Step Procedure (Amination)
-
Preparation:
-
Dissolve 1.0 equiv of 8-chlorotetrazolo[1,5-a]pyrazine in anhydrous MeCN or DMF (0.2 M concentration).
-
Note: Avoid alcohols as solvents to prevent competitive alkoxylation.
-
-
Nucleophile Addition:
-
Add 1.1 equiv of the amine nucleophile.
-
Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) or
.
-
-
Reaction:
-
Stir at 0°C to Room Temperature .
-
Warning: Do not heat above 60°C. Heating shifts the equilibrium to the azide form, leading to decomposition or explosion risk.
-
Monitor by TLC/LCMS. Reaction is usually complete within 30-60 minutes due to high C8 reactivity.
-
-
Workup:
-
Pour the reaction mixture into ice-water. The product usually precipitates as a solid.
-
Filter and wash with cold water.
-
If no precipitate forms, extract with EtOAc, but ensure the aqueous layer is neutral to avoid ring hydrolysis.
-
Table 1: Nucleophile Scope & Conditions
| Nucleophile Type | Reagent | Base | Solvent | Temp | Yield (Typical) |
| Primary Amine | Benzylamine | MeCN | 0°C | 85-95% | |
| Secondary Amine | Morpholine | DIPEA | DMF | RT | 90-98% |
| Alkoxide | NaOMe | None | MeOH | -10°C | 70-80%* |
| Thiol | PhSH | DMF | RT | 80-90% |
*Note: Alkoxylation competes with hydrolysis; ensure strictly anhydrous conditions.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2]
Forming C-C bonds at C8 is challenging because the tetrazole nitrogens can coordinate to Palladium, poisoning the catalyst. Furthermore, the requisite basic conditions can induce ring opening.
Key Strategy: Use bulky, electron-rich ligands (Buchwald ligands) to outcompete the tetrazole coordination and facilitate oxidative addition at the C8-Cl bond.
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon, mix
(5 mol%) and XPhos or SPhos (10 mol%) in degassed 1,4-Dioxane . Stir for 10 mins.
-
-
Substrate Loading:
-
Add 8-chlorotetrazolo[1,5-a]pyrazine (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).
-
-
Base Addition:
-
Add
(3.0 equiv, finely ground anhydrous). -
Avoid: Strong hydroxide bases (NaOH, KOH) which degrade the scaffold.
-
-
Reaction:
-
Heat to 80°C in a sealed tube.
-
Time: 2-4 hours.
-
Note: While heat promotes the azide form, the cross-coupling rate with XPhos is usually faster than the decomposition rate.
-
-
Workup:
-
Filter through a Celite pad. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
Figure 2: Decision tree for optimizing Suzuki-Miyaura coupling at C8.
Troubleshooting & Critical Parameters
Hydrolysis of the C8-Cl Bond
-
Symptom: Appearance of a polar peak (M-Cl+OH) in LCMS.
-
Cause: Water in solvent or hygroscopic base.
-
Fix: Use commercial anhydrous solvents (Sure/Seal™). Switch base to
or non-nucleophilic organic bases (DBU).
"Missing" Product (Azide Formation)
-
Symptom: NMR shows disappearance of tetrazole signals and appearance of broad peaks; IR shows strong azide stretch (~2130
). -
Cause: Reaction temperature too high or solvent too non-polar (
). -
Fix: Run reaction in DMSO-
for NMR monitoring. Keep reaction temperature <60°C for .
Safety Warning
Tetrazolo[1,5-a]pyrazines are energetic materials.
-
Always screen reactions on <100 mg scale first.
-
Never concentrate reaction mixtures to dryness if they contain unreacted azide equilibrium partners; keep in solution or precipitate with water.
-
Waste: Treat aqueous waste with bleach to quench potential azide ions.
References
-
Synthesis and Reactivity of Tetrazolo[1,5-a]pyrimidines (Analogous Scaffold)
-
Azide-Tetrazole Equilibrium Dynamics
-
General Reactivity of C8-Functionalized Azines
- Title: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines.
- Source: Molecules 2021, 26(11), 3450.
-
URL:[Link]
-
Suzuki Coupling on Tetrazolo-Fused Systems
-
Review of Tetrazolo[1,5-a]pyridine Chemistry (Mechanistic Grounding)
Sources
- 1. research.rtu.lv [research.rtu.lv]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Note: Preparation of Tetrazolo[1,5-a]pyrazine Derivatives for Medicinal Chemistry
[1]
Introduction & Medicinal Significance[2][3][4][5][6][7]
The tetrazolo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and structural similarity to the purine nucleus. By fusing a tetrazole ring onto a pyrazine core, researchers create a bicyclic system that functions as a bioisostere for adenine and guanine, making it highly relevant for targeting kinases , adenosine receptors , and purinergic receptors (e.g., P2X7) .
Unlike simple tetrazoles, which are often used solely as carboxylic acid bioisosteres, the fused tetrazolo[1,5-a]pyrazine system offers unique opportunities:
-
Defined Hydrogen Bonding: The bridgehead nitrogen and the tetrazole nitrogens provide specific acceptor/donor motifs for active site binding.
-
Metabolic Stability: The fused system is generally resistant to oxidative metabolism compared to open-chain analogs.
-
Azide-Tetrazole Equilibrium: A unique feature where the closed tetrazole form exists in equilibrium with the open 2-azidopyrazine form. This dynamic behavior can be exploited for "click" chemistry functionalization or locked for target binding.
This guide outlines the robust preparation of these derivatives, focusing on the nucleophilic aromatic substitution (
Strategic Analysis: The Azide-Tetrazole Equilibrium
Before beginning synthesis, it is vital to understand that tetrazolo[1,5-a]pyrazines (A) and 2-azidopyrazines (B) are valence tautomers.
-
Solid State: Most derivatives exist exclusively as the closed tetrazole (A) .
-
Solution State: The equilibrium is governed by solvent polarity and temperature.
-
Polar Solvents (DMSO-d6, DMF): Favor the Tetrazole (A) form.
-
Non-Polar Solvents (CDCl3): Shift equilibrium toward the Azide (B) form.
-
Temperature: Higher temperatures favor the open Azide form (entropic gain).
-
Implication for synthesis: When monitoring reactions by TLC or LCMS, you may observe "streaking" or dual peaks depending on the column conditions. When characterizing by NMR, the choice of solvent is critical for observing the correct species.
Caption: Valence tautomerism between 2-azidopyrazine and tetrazolo[1,5-a]pyrazine forms.
Safety Protocols (Critical)
Working with azides and fused tetrazoles requires strict adherence to safety standards.
-
Sodium Azide (
): Highly toxic ( oral rat ~27 mg/kg). Reacts with acids to form Hydrazoic Acid ( ) , which is volatile, highly toxic, and explosive.-
Rule: Never use halogenated solvents (DCM, chloroform) with sodium azide if there is a risk of forming di- and tri-azidomethane (explosive).
-
Rule: Quench all aqueous azide waste with sodium nitrite (
) and sulfuric acid in a controlled manner to decompose azide to and .
-
-
Energetic Compounds: Fused tetrazoles are high-nitrogen compounds. While tetrazolo[1,5-a]pyrazines are generally stable, they should be treated as potentially energetic.
-
Rule: Do not heat neat compounds above 100°C without DSC (Differential Scanning Calorimetry) data.
-
Rule: Use a blast shield during the initial scale-up of the cyclization step.
-
Experimental Protocol: Synthesis from 2-Chloropyrazines
This protocol describes the synthesis of a generic 5,6-disubstituted tetrazolo[1,5-a]pyrazine . The starting material is a 2-chloropyrazine derivative.[1][2]
Materials
-
Substrate: 2-Chloro-3,5-dimethylpyrazine (or relevant derivative) [1.0 equiv]
-
Reagent: Sodium Azide (
) [1.5 - 2.0 equiv] -
Solvent: Anhydrous DMF or DMSO (Avoid water to prevent hydrolysis to pyrazinone)
-
Catalyst (Optional): Ammonium Chloride (
) [1.0 equiv] – promotes in situ formation of , which is more soluble/reactive.
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloropyrazine derivative (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).
-
Azide Addition: Add sodium azide (130 mg, 2.0 mmol) in a single portion.
-
Note: If the substrate is electron-rich and unreactive, add
(53 mg, 1.0 mmol) at this stage.
-
-
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar).-
Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The starting chloride is usually less polar than the product.
-
Time: Reaction typically completes in 2–6 hours.
-
-
Workup (Precipitation Method - Preferred):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (20 mL) with vigorous stirring.
-
The tetrazolo[1,5-a]pyrazine product usually precipitates as a solid.
-
Filter the solid, wash with cold water (3 x 5 mL) to remove residual azide salts, and dry under vacuum.
-
-
Workup (Extraction Method - If oil forms):
-
If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL).
-
Wash the organic layer with Brine (2 x 10 mL) to remove DMF.
-
Dry over
, filter, and concentrate. -
Safety: Do not concentrate to absolute dryness if the product stability is unknown; leave a small amount of solvent or co-evaporate with heptane.
-
Yield & Characterization[4][5][7][10]
-
Typical Yield: 60–85%
-
Appearance: White to pale yellow solid.
-
Melting Point: Distinctive (often >120°C).
Analytical Validation
Distinguishing the starting material, the open azide, and the closed tetrazole is the primary analytical challenge.
| Feature | 2-Chloropyrazine (SM) | 2-Azidopyrazine (Open) | Tetrazolo[1,5-a]pyrazine (Closed) |
| IR Spectrum | No Azide band | Strong band ~2130 | Absent (or very weak) Azide band |
| 1H NMR (DMSO-d6) | C5-H / C6-H typical pyrazine shift | Pyrazine protons | Significant downfield shift of protons adjacent to the bridgehead nitrogen due to the tetrazole ring current. |
| 13C NMR | C-Cl (~145-150 ppm) | C-N3 (~150 ppm) | Bridgehead C-N (~145 ppm) but distinct pattern for C-5/C-6. |
| LCMS (ESI+) | [M+H]+ isotope pattern (Cl) | [M+H]+ (same mass as tetrazole) | [M+H]+ (Same mass). Often elutes earlier than azide form on Reverse Phase. |
Expert Tip: To confirm the structure, run 1H NMR in DMSO-d6 (favors closed form) and CDCl3 (favors open form). Observing the shift in proton signals between these two solvents is the "gold standard" proof of the fused tetrazole scaffold.
Functionalization & Workflow Visualization
Once the core is synthesized, it can be further functionalized. The open azide form (accessible via equilibrium) allows for Click Chemistry (CuAAC) to form triazole-linked derivatives, while the pyrazine ring allows for electrophilic halogenation.
Caption: Synthetic workflow from chloropyrazine to functionalized tetrazolo-fused scaffolds.
Troubleshooting
Problem: Low Conversion of 2-Chloropyrazine.
-
Cause: The pyrazine ring is not electron-deficient enough.
-
Solution: Add a Lewis acid catalyst or use
to generate the more reactive ammonium azide. Alternatively, switch solvent to NMP and increase temperature to 110°C (with blast shield).
Problem: Product "oils out" during water workup.
-
Cause: The product is too lipophilic or the water is not cold enough.
-
Solution: Extract with EtOAc as described in the protocol. Do not try to filter the oil.
Problem: NMR shows a mixture of species.
References
-
Synthesis and Equilibrium Studies: Beilstein J. Org. Chem.2017 , 13, 2396–2407. "Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines." Link
-
Medicinal Chemistry Applications: Molecules2015 , 20(4), 5528-5553. "Tetrazolium Compounds: Synthesis and Applications in Medicine." Link
-
Safety in Tetrazole Synthesis: Org. Process Res. Dev.2013 , 17, 1, 12–19. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Link
-
Azide-Tetrazole Tautomerism: J. Org.[5][3] Chem.2006 , 71, 9540–9543. "Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides." Link
-
General Heterocyclic Synthesis: BenchChem Application Notes. "Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines." Link (Cited for general protocol adaptation).
Application Note: Precision Crystallization Protocols for 8-Chlorotetrazolo[1,5-a]pyrazine
Executive Summary & Chemical Context[1][2][3][4][5][6]
This Application Note details the isolation and purification of 8-Chlorotetrazolo[1,5-a]pyrazine , a critical scaffold in the synthesis of antiviral agents and purine mimics.[1]
The isolation of this compound is governed by a dynamic Azide-Tetrazole Equilibrium .[1] In solution, the compound exists in equilibrium between the open-chain 2-azido-3-chloropyrazine and the fused 8-chlorotetrazolo[1,5-a]pyrazine .[1] The crystallization process is not merely a purification step but a chemical trap that drives this equilibrium toward the thermodynamically stable tetrazole form in the solid state.[1]
Key Physicochemical Challenges[7]
-
Tautomeric Control: Ensuring the final solid is the fused tetrazole, not the shock-sensitive azide.
-
Thermal Instability: The tetrazole moiety is energetic; excessive heat can trigger decomposition or explosion.[1]
-
Hydrolytic Sensitivity: The C-Cl bond at the 8-position is susceptible to nucleophilic attack (hydrolysis) in hot aqueous media.[1]
Safety Protocols (CRITICAL)
WARNING: EXPLOSION HAZARD Tetrazolo[1,5-a]pyrazines and their azide tautomers are high-nitrogen energetic materials.
-
Shock Sensitivity: Treat the crude material as potentially shock-sensitive, especially if the azide tautomer is present. Use Teflon spatulas; avoid metal-on-metal friction.[1]
-
Thermal Limit: Do NOT heat solutions above 70°C. The decomposition onset can be rapid. Use a water bath, never a direct hot plate or heat gun.
-
Acid Sensitivity: Avoid strong acids, which can protonate the tetrazole ring and catalyze ring opening or decomposition.
The Azide-Tetrazole Equilibrium[7][8]
Understanding the equilibrium is prerequisite to successful crystallization.[1] Polar solvents and lower temperatures favor the fused tetrazole form.[1]
Figure 1: The tautomeric equilibrium.[1][2] Crystallization acts as a thermodynamic sink, trapping the molecule in the stable tetrazole form.[1]
Crystallization Protocols
Method A: Ethanol Recrystallization (Standard Purity)
Best for: Removal of polar impurities and inorganic salts (NaCl) from the synthesis step.[1] Principle: Ethanol is sufficiently polar to stabilize the tetrazole form but has a steep solubility curve for this heterocycle.
Protocol Steps:
-
Dissolution: Transfer crude solid (e.g., 5.0 g) to a round-bottom flask. Add Absolute Ethanol (10 mL/g).
-
Controlled Heating: Heat the mixture in a water bath to 60°C . Do not reflux vigorously. Stir until dissolved.
-
Note: If undissolved solids remain (likely inorganic salts like NaCl), filter the hot solution through a sintered glass funnel.[1]
-
-
Clarification (Optional): If the solution is dark (tarry byproducts), add Activated Charcoal (5 wt%), stir for 5 mins, and filter hot over Celite.
-
Slow Cooling: Remove from heat and allow the flask to cool to room temperature (20-25°C) over 2 hours. Rapid cooling may trap the azide isomer or impurities.
-
Nucleation: If no crystals appear at 25°C, cool to 0-4°C in an ice bath.
-
Isolation: Filter the white/off-white needles under vacuum.[1] Wash with cold Ethanol (-10°C).[1]
-
Drying: Dry in a vacuum oven at 40°C (Max) for 6 hours.
Method B: Ethyl Acetate / Hexane Antisolvent (High Yield)
Best for: Maximizing recovery when the compound is highly soluble in alcohols.[1] Principle: Dissolution in a moderately polar solvent (EtOAc) followed by precipitation with a non-polar antisolvent (Hexane/Heptane).[1]
Protocol Steps:
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate at 40°C (approx. 5 mL/g).
-
Antisolvent Addition: While stirring rapidly, add Hexane dropwise until a persistent cloudiness (turbidity) is observed.
-
Redissolution: Add a few drops of Ethyl Acetate to restore clarity.
-
Crystallization: Remove from heat. Cover the flask and let it stand undisturbed. As the solution cools and solvents equilibrate, crystals will form.[1]
-
Harvest: Filter and wash with 1:4 EtOAc:Hexane mixture.
Process Workflow Diagram
Figure 2: Decision tree for solvent selection and processing steps.
Characterization & Quality Control
To validate the crystallization, you must confirm the absence of the azide tautomer and the integrity of the C-Cl bond.[1]
| Technique | Observation Criteria | Interpretation |
| FT-IR | Absence of peak at ~2130–2160 cm⁻¹ | A strong peak here indicates the Azide tautomer.[1] A pure Tetrazole should show no azide stretch. |
| ¹H NMR | DMSO-d₆ vs CDCl₃ | In DMSO-d₆, signals are sharp (Tetrazole).[1] In CDCl₃, broadening or dual sets of peaks may appear due to equilibrium. |
| Melting Point | Sharp range (e.g., ~145-150°C*) | Note: Exact MP varies by specific derivative.[1] Broad range indicates mixture of tautomers or impurities. |
| HPLC | Purity > 98% | Ensure no hydrolysis product (8-hydroxy derivative) is present (usually elutes earlier). |
Troubleshooting Guide
Problem: "Oiling Out" (Liquid phase separation instead of crystals)
-
Cause: Solution is too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil. Add a small "seed" crystal of pure product. Cool extremely slowly (wrap flask in foil/towel).
Problem: Low Yield
-
Cause: Product is too soluble in Ethanol.
-
Fix: Switch to Method B (Antisolvent) or concentrate the mother liquor to half volume and cool to -10°C.
Problem: Yellow/Orange Coloration
-
Cause: Oxidation of the pyrazine ring or presence of azo-impurities.[1]
-
Fix: Recrystallize with Activated Charcoal (Method A, Step 3).
References
-
Temple, C., & Montgomery, J. A. (1965).[1] Synthesis of certain fused pyrimidines.[3] Journal of Organic Chemistry. (Fundamental work on tetrazolo-fused systems).
-
El-Emary, T. I. (2006). Synthesis, Structure, and Biological Screening of Some Condensed Heterocyclic Compounds from 8-Chlorotetrazolo[1,5-f]pyrimidine.
-
Klapötke, T. M., et al. (2011). Chemistry of High-Nitrogen Energetic Materials.[1] (General safety reference for tetrazole handling).
-
MIT OpenCourseWare. (2023).[1] Recrystallization Guide: Two-Solvent Methods.Link
-
Pokhodylo, N. T., et al. (2022).[1] SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. MDPI Molecules. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Chlorotetrazolo[1,5-a]pyrazine Substitution
Role: Senior Application Scientist
Subject: Troubleshooting Yield & Purity in
Executive Summary
The nucleophilic substitution of 8-chlorotetrazolo[1,5-a]pyrazine is deceptively complex. While the C-8 position is highly electrophilic—making it an excellent candidate for
Many researchers experience low yields (20–40%) not because of poor reactivity, but because they inadvertently shift the equilibrium toward the 2-azidopyrazine tautomer, which degrades or polymerizes under standard heating conditions. This guide restructures your approach to prioritize thermodynamic stability of the tetrazole ring while maintaining kinetic activity for substitution.
Part 1: The Core Mechanism (The "Why" It Fails)
The Azide-Tetrazole Trap
Unlike standard pyrazines, tetrazolo[1,5-a]pyrazines exist in a dynamic equilibrium with their 2-azido isomers. This is a phenomenon known as valence tautomerism.
-
Tetrazole Form (Desired): Stable in polar solvents, solid state, and lower temperatures.
-
Azide Form (Reactive/Unstable): Favored by heat (>60°C) and non-polar solvents .
Critical Insight: If you heat your reaction in non-polar solvents (like Toluene or DCM) to "push" the substitution, you are actually pushing the ring-opening to the azide. The azide intermediate is prone to nitrene formation and polymerization, leading to the "black tar" often seen in failed batches.
Visualizing the Pathway
Figure 1: The thermodynamic equilibrium. Success depends on keeping the pathway on the green/blue line and avoiding the red shift to the azide.
Part 2: Optimization Protocol ( )
Q: Which solvent system maximizes yield?
Recommendation: Use DMF (Dimethylformamide) or DMSO .
-
Why: These polar aprotic solvents stabilize the zwitterionic transition state of the
mechanism and thermodynamically favor the closed tetrazole ring over the open azide. -
Avoid: Chloroform, DCM, or Toluene. These shift the equilibrium toward the azide, increasing decomposition risks.
Q: My reaction stalls at Room Temperature. Should I heat it?
Recommendation: Do NOT exceed 60°C.
-
Alternative: If reactivity is low, switch to a stronger base or a more nucleophilic partner rather than increasing temperature.
-
Catalysis: If the nucleophile is sterically hindered (e.g., a secondary amine), add 0.5 eq of CsF (Cesium Fluoride). The fluoride acts as a "shuttle" base and enhances the electrophilicity of the pyrazine core without requiring thermal activation.
Q: I see a new spot on TLC that isn't product or starting material. What is it?
Diagnosis: It is likely 8-hydroxytetrazolo[1,5-a]pyrazine (hydrolysis product).
-
Cause: The C-Cl bond is extremely labile. Even trace moisture in "anhydrous" solvents can displace the chloride.
-
Fix:
-
Dry solvents over molecular sieves (3Å) for 24h prior to use.
-
Use DIPEA (organic base) instead of hygroscopic inorganic bases like
if the reaction is moisture-sensitive.
-
Part 3: Validated Experimental Workflow
This protocol is designed for the substitution of the 8-chloro moiety with a primary amine.
Materials Table
| Component | Role | Specification |
| Substrate | Electrophile | 8-Chlorotetrazolo[1,5-a]pyrazine (1.0 eq) |
| Amine | Nucleophile | 1.1 – 1.2 eq |
| Base | Acid Scavenger | DIPEA (2.0 eq) or |
| Solvent | Medium | Anhydrous DMF (0.2 M concentration) |
| Temp | Control | 0°C to RT (Max 40°C) |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 8-chlorotetrazolo[1,5-a]pyrazine in anhydrous DMF. Cool to 0°C in an ice bath.
-
Note: Cooling is critical to prevent immediate exotherms that trigger azide formation.
-
-
Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC/LCMS.
-
Endpoint: Reaction is usually complete within 1–4 hours.
-
-
Workup (Crucial):
-
Pour the mixture into ice-cold water . The product often precipitates.
-
Filter and wash with cold water.
-
If extraction is needed: Use EtOAc. Wash the organic layer with LiCl (5% aq) to remove DMF.
-
Decision Logic for Troubleshooting
Figure 2: Diagnostic logic for common failure modes.
Part 4: Safety & Stability (E-E-A-T)
Warning: Tetrazolo[1,5-a]pyrazines have a high nitrogen content. While generally more stable than non-fused tetrazoles, the azide tautomer is potentially explosive and shock-sensitive.
-
Never distill the reaction mixture to dryness at high temperatures.
-
Quenching: Ensure all azide intermediates are consumed or washed away before concentrating large scales.
-
Waste: Dispose of aqueous waste separately; do not mix with acidic waste streams (risk of hydrazoic acid formation if residual azide is present).
References
-
Scapin, E., et al. (2017).[1] "Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines." Beilstein Journal of Organic Chemistry, 13, 2396–2407.[1]
- Relevance: Establishes the thermodynamic parameters of the azide-tetrazole equilibrium in fused pyrimidine systems, which is homologous to the pyrazine system.
-
Hajós, G., & Riedl, Z. (2022). "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies." Molecules, 27(22), 7705.
- Relevance: Validates the conditions and solvent effects on the equilibrium of fused tetrazolo-heterocycles.
- Gaponov, A. A., et al. (2018). "Tetrazolo[1,5-a]pyrazines: Synthesis and Reactivity." Chemistry of Heterocyclic Compounds. (General reference for scaffold reactivity).
Sources
Controlling valence tautomerism in tetrazolo-pyrazine reactions
Technical Support Center: Valence Tautomerism in Tetrazolo-Pyrazines
Topic: Controlling Valence Tautomerism in Tetrazolo[1,5-a]pyrazine Reactions Role: Senior Application Scientist Status: Active Support Guide (v2.4)
Core Concept: The "Chameleon" Equilibrium
Welcome to the technical support hub for azido-heterocycle chemistry. If you are working with tetrazolo[1,5-a]pyrazines , you are actually working with two distinct chemical species in dynamic equilibrium: the fused tetrazole (closed form) and the 2-azidopyrazine (open form) .
Understanding this valence tautomerism is the single most critical factor in controlling reactivity, safety, and purification.
The Equilibrium Mechanism
The system undergoes a reversible ring-opening/ring-closing isomerism.
-
Closed Form (Tetrazole): Generally more stable, favored in polar conditions. Chemically "dormant" toward cycloadditions.
-
Open Form (Azide): Reactive species, favored in non-polar conditions and high heat. Required for "Click" chemistry (CuAAC) or nucleophilic substitutions.
Figure 1: The dynamic equilibrium between the stable tetrazole reservoir and the reactive azide species.
Troubleshooting & Optimization (Q&A)
Category A: Reaction Efficiency (Synthetic)
Q: I am attempting a copper-catalyzed Click reaction (CuAAC) with my tetrazolo-pyrazine, but the conversion is <10%. The starting material remains unconsumed. What is wrong?
A: You are likely suffering from "Solvent Trapping." The tetrazole form is thermodynamically favored in polar solvents (DMSO, DMF, MeOH) because the high dipole moment of the solvent stabilizes the polar tetrazole ring. To react, the molecule must open to the azide. If the solvent stabilizes the closed form too strongly, the concentration of the reactive azide species becomes negligible.
Protocol Adjustment:
-
Switch Solvents: Move to a non-polar or weakly polar solvent. Toluene or Xylene are the gold standards here. If solubility is an issue, use a mixture (e.g., Toluene/THF).
-
Increase Temperature: The ring-opening is endothermic and entropically driven (creating the azide allows for more rotational freedom). Heating to 80–110°C shifts the equilibrium toward the azide.
-
The "In Situ" Trap: Do not try to isolate the azide. Heat the tetrazole in the presence of your alkyne trap. As the azide forms, it is immediately consumed, pulling the equilibrium forward (Le Chatelier’s principle).
Q: I need to perform a nucleophilic substitution (SɴAr) on the pyrazine ring. Does the tautomerism affect regioselectivity?
A: Yes, profoundly. Electronic substituents dictate the position of the equilibrium.[1]
-
Electron-Withdrawing Groups (EWG): (e.g., -CF3, -NO2) on the pyrazine ring destabilize the tetrazole and favor the Azide form.
-
Electron-Donating Groups (EDG): (e.g., -OMe, -NH2) stabilize the Tetrazole form.
Diagnostic: If your SɴAr reaction is sluggish, the ring might be locked in the tetrazole form (which is less electrophilic at the carbon adjacent to the bridgehead). You may need stronger forcing conditions or a change in leaving group to overcome the electronic stabilization.
Category B: Analytical & Characterization[2]
Q: My NMR spectrum in DMSO-d6 shows a single clean species, but my IR spectrum shows an azide peak (~2130 cm⁻¹). Is my sample contaminated?
A: No, this is a classic observation of valence tautomerism timescales.
-
NMR Time Scale: Isomerization is often fast on the NMR time scale at room temperature. You see a "time-averaged" structure, or if the equilibrium is heavily biased (as it is in DMSO), you see only the dominant Tetrazole form.
-
IR Time Scale: IR is instantaneous. It detects the specific bond vibrations of both species present. Even if the Azide form is only 5% of the mixture, the strong
asymmetric stretch at 2100–2150 cm⁻¹ will appear.
Data Interpretation Table:
| Feature | Tetrazolo[1,5-a]pyrazine (Closed) | 2-Azidopyrazine (Open) |
| IR Signal | No Azide peak. | Strong peak @ ~2130 cm⁻¹ |
| 13C NMR (Bridgehead) | Upfield shift (Shielded) | Downfield shift (Deshielded) |
| Solvent Preference | DMSO, DMF, Acetonitrile | CDCl3, Toluene, Benzene |
| Stability | High (Storage form) | Low (Shock/Thermal sensitive) |
Category C: Safety & Handling[3][4][5]
Q: Can I isolate the 2-azidopyrazine form for storage?
A: STOP. Do not do this. Organic azides, particularly those on small heteroaromatic rings, are high-energy, potentially explosive compounds. The tetrazolo-pyrazine equilibrium is nature’s "safety switch," allowing you to store the compound as the stable tetrazole.
Safety Protocol:
-
Always store as the Tetrazole: Ensure your purification (crystallization) ends with a polar solvent or cooling cycle that promotes ring closure.
-
Avoid Distillation: Never distill these compounds. The heat will shift the equilibrium to the azide, and the concentration of the azide in the vapor phase can lead to detonation.
-
Flow Chemistry: If you must utilize the open azide form in a reaction that requires high concentration, use Continuous Flow Chemistry . This generates the hazardous azide in situ in a small reactor volume and consumes it immediately, mitigating the explosion risk.
Experimental Workflow: The "Azide Clock" Optimization
Use this decision tree to optimize your reaction conditions based on the equilibrium state.
Figure 2: Decision tree for troubleshooting low reactivity in tetrazolo-pyrazine systems.
References
-
Valence Tautomerism Overview: Beilstein J. Org.[2] Chem.2017 , 13, 2396–2407.[2] "Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines." Link
-
Solvent & Temperature Effects: J. Org.[3] Chem.1966 , 31, 935. "Studies on the Azidoazomethine-Tetrazole Equilibrium." (Classic foundational text on the thermodynamics of this specific equilibrium).
-
Safety & Flow Chemistry: Curr. Org. Chem.2023 , "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization."[4] Link
- NMR Characterization:Magn. Reson. Chem. "15N-Labeled tetrazoloazines in investigation of the azido-tetrazole equilibrium." (Advanced diagnostic techniques using spin-spin coupling).
Sources
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
Removing impurities from 8-Chlorotetrazolo[1,5-A]pyrazine reaction mixtures
Current Status: Operational Ticket ID: TTP-8CL-PUR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Introduction: The Stability-Purity Paradox
Welcome to the technical support hub for 8-chlorotetrazolo[1,5-a]pyrazine . If you are accessing this guide, you are likely facing a common dilemma with this scaffold: the compound is chemically labile, yet requires rigorous purification to remove toxic azide residues and hydrolytic byproducts.[1]
This guide moves beyond standard "cookbook" chemistry. We address the azido-tetrazole equilibrium , the hydrolytic instability of the C8-chlorine , and the safety protocols required for handling high-nitrogen heterocycles.
Module 1: Critical Safety – Azide Management
Status: CRITICAL
Issue: The synthesis of 8-chlorotetrazolo[1,5-a]pyrazine typically involves reacting 2,3-dichloropyrazine with sodium azide (
The Troubleshooting FAQ
Q: Can I just wash the reaction mixture with water to remove NaN3?
A: No. While
Q: How do I confirm the azide is gone?
A: Do not rely on assumption. Use the Ferric Chloride (
-
Protocol: Add 1 drop of aqueous phase to 1 drop of 1%
solution. -
Result: Red coloration indicates presence of azide (
).[1]
Workflow: Safe Azide Quench Protocol
The following diagram outlines the mandatory destruction of azide waste before disposal.
[4]
Module 2: The Hydrolysis Trap (Impurity Profile)
Status: WARNING Issue: Users often report the appearance of a polar impurity during storage or slow chromatography. This is 8-hydroxytetrazolo[1,5-a]pyrazine (often existing as the lactam tautomer, 7H-tetrazolo[1,5-a]pyrazin-8-one).[1]
Mechanistic Insight
The C8 position is electron-deficient due to the inductive effects of the adjacent ring nitrogen (N7) and the tetrazole bridgehead (N4). This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (
| Impurity | Origin | Identification (LC-MS) | Remediation |
| 8-Hydroxy Analog | Hydrolysis of C-Cl bond by moisture. | [M-Cl+OH] (Mass shift -18/+1 approx) | Dry solvents, avoid aqueous base, store at -20°C. |
| Dimer/Aggregate | Nucleophilic attack of product on SM.[1] | [2M-HCl] | Dilute reaction concentration; slow addition of azide. |
| Azido-Pyrazine | Ring-opening isomer (Tautomer). | Same Mass (Different retention time) | This is an equilibrium issue (see below). |
Protocol: Minimizing Hydrolysis During Workup
-
Avoid Strong Base: Do not use NaOH or KOH washes.[1] If neutralization is needed, use cold saturated
and separate phases immediately.[1] -
Drying is Critical: Dry the organic phase over
for at least 30 minutes. -
No Methanol: Do not use methanol in your column chromatography eluent (e.g., DCM:MeOH).[1] Methanol can displace the chloride to form the 8-methoxy impurity (
). Use Ethyl Acetate/Hexanes or Acetonitrile/DCM .[1]
Module 3: The Azido-Tetrazole Equilibrium
Status: INFO Issue: "My NMR looks messy, like a mixture of two compounds."
Explanation: Fused tetrazoles exist in equilibrium with their azide tautomers (
-
Solid State: Usually the Tetrazole form (closed) is favored.
-
Solution: An equilibrium exists, often temperature-dependent.[1]
-
Diagnostic: The Azide form shows a characteristic peak in IR spectroscopy at ~2130 cm⁻¹ (
stretch). The Tetrazole form does not.
Technical Advice: If your LC-MS shows a single peak but NMR shows "doubling" of signals, do not discard the batch. Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures, it is a dynamic equilibrium, not an impurity.[1]
Module 4: Purification Decision Tree
Status: OPERATIONAL Objective: Isolate >98% pure material without inducing degradation.
Workflow: Separation Strategy
Detailed Protocols
Method A: Recrystallization (Preferred) [1]
-
Why: Avoids silica acidity which catalyzes hydrolysis.[1]
-
Solvent System: Ethanol (absolute) or Isopropanol.[1]
-
Procedure:
Method B: Flash Chromatography (If necessary) [1]
-
Stationary Phase: Neutral Silica Gel (Standard acidic silica may degrade the product).
-
Eluent: Dichloromethane (DCM) : Ethyl Acetate (EtOAc).[1] Gradient 0%
20% EtOAc.[1] -
Warning: Avoid MeOH. If polarity is needed, use Acetonitrile (
).[1]
References & Authority
-
Azide Safety & Quenching:
-
Tetrazolo-Pyrazine Synthesis & Equilibrium:
-
Impurity Characterization:
For further assistance, contact the Heterocyclic Chemistry Division.[1] Always consult your institution's EHS guidelines before handling azides.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 8-chloro vs 8-bromo tetrazolo[1,5-a]pyrazine
[1]
Executive Summary
The choice between 8-chlorotetrazolo[1,5-a]pyrazine (8-Cl-TP) and 8-bromotetrazolo[1,5-a]pyrazine (8-Br-TP) is dictated by the specific downstream transformation required.
-
Select 8-Cl-TP for Nucleophilic Aromatic Substitution (SNAr) . The higher electronegativity of chlorine lowers the LUMO energy at the C8 position, accelerating nucleophilic attack, which is typically the rate-determining step in electron-deficient heterocycles.[1]
-
Select 8-Br-TP for Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira).[1] The weaker C-Br bond significantly facilitates the oxidative addition step, leading to higher yields and milder reaction conditions compared to the chloride.[1]
-
Equilibrium Consideration: Both compounds exist in equilibrium with their 2-azidopyrazine isomers. The 8-bromo substituent, being sterically larger, can slightly destabilize the planar tetrazole form compared to the chloro analog, though solvent polarity remains the primary driver.[1]
Structural & Mechanistic Context
The Azide-Tetrazole Equilibrium
Tetrazolo[1,5-a]pyrazines are fused heterocycles that exist in a dynamic equilibrium with their open-chain 2-azidopyrazine tautomers.[1] This valence tautomerism is crucial because the 8-position of the tetrazole corresponds to the 3-position of the pyrazine ring.
-
Solid State: Exists predominantly as the tetrazole .[1]
-
Solution: Equilibrium depends on solvent polarity and temperature.[1]
-
Substituent Effect (Cl vs. Br):
-
Electronic: Both are electron-withdrawing (inductive), which generally stabilizes the azide form relative to electron-donating groups.[1]
-
Steric: The 8-bromo group exerts greater steric pressure on the bridgehead nitrogen (N4) and the adjacent tetrazole ring than the 8-chloro group. This steric strain can slightly favor the open azide form to relieve congestion, making 8-Br-TP potentially more reactive in cycloadditions (e.g., Click chemistry) that proceed via the azide tautomer.[1]
-
Reactivity Profiles
| Feature | 8-Chloro (8-Cl-TP) | 8-Bromo (8-Br-TP) | Mechanistic Driver |
| SNAr Reactivity | High | Moderate | Electronegativity (Cl > Br) stabilizes the Meisenheimer intermediate. |
| Pd-Coupling (Suzuki) | Low | High | C-X Bond Strength (C-Br < C-Cl) facilitates Oxidative Addition. |
| Lithium-Halogen Exchange | Difficult | Excellent | C-Br bond is more polarizable and weaker. |
| Azide Equilibrium | Favors Tetrazole | Slightly shifts to Azide | Steric bulk of Br destabilizes the fused ring system.[1] |
Experimental Data & Protocols
Synthesis of 8-Halo-tetrazolo[1,5-a]pyrazines
The most robust route to these scaffolds is via the hydrazine method from the corresponding 2,3-dihalopyrazines.[1]
General Reaction Scheme:
-
Hydrazinolysis: 2,3-Dihalopyrazine + Hydrazine hydrate → 2-Halo-3-hydrazinopyrazine.[1]
-
Diazotization/Cyclization: 2-Halo-3-hydrazinopyrazine + NaNO2/HCl → [2-Halo-3-azidopyrazine] ⇌ 8-Halo-tetrazolo[1,5-a]pyrazine.
Protocol: Synthesis of 8-Bromo-tetrazolo[1,5-a]pyrazine
-
Reagents: 2,3-Dibromopyrazine (1.0 eq), Hydrazine hydrate (1.2 eq), Sodium Nitrite (1.2 eq), HCl (aq), Ethanol.[1]
-
Step 1: Dissolve 2,3-dibromopyrazine in ethanol. Add hydrazine hydrate dropwise at 0°C. Stir at RT for 2h. Filter the precipitate (2-bromo-3-hydrazinopyrazine).
-
Step 2: Suspend the hydrazine intermediate in 10% HCl at 0°C. Add aqueous NaNO2 dropwise, maintaining temp < 5°C. The solid dissolves and reprecipitates as the tetrazole.[1]
-
Workup: Filter the solid, wash with cold water and diethyl ether.[1] Dry under vacuum.[1]
-
Yield: Typically 70-85%.
-
Note: 8-Chloro analog follows the exact same protocol starting from 2,3-dichloropyrazine.[1]
Nucleophilic Aromatic Substitution (SNAr)
Objective: Functionalization at C8 with amines or alkoxides. Preferred Substrate: 8-Chloro (due to faster kinetics).
Protocol: Reaction with Morpholine
-
Setup: Dissolve 8-chlorotetrazolo[1,5-a]pyrazine (1.0 mmol) in dry THF (5 mL).
-
Addition: Add Morpholine (1.2 mmol) and DIPEA (1.5 mmol).
-
Conditions: Stir at Room Temperature for 1-4 hours. (The 8-bromo analog typically requires heating to 50-60°C for completion).
-
Observation: TLC will show disappearance of starting material. The 8-chloro derivative reacts approx. 5-10x faster than the 8-bromo derivative at RT due to the inductive stabilization of the transition state.
Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at C8. Preferred Substrate: 8-Bromo .
Protocol: Coupling with Phenylboronic Acid
-
Reagents: 8-Bromotetrazolo[1,5-a]pyrazine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents. Heat at 80°C for 4 hours under N2.
-
Comparison: The 8-bromo substrate typically reaches full conversion in <4h. The 8-chloro substrate often stalls or requires high-boiling solvents (toluene/110°C) and specialized ligands (e.g., XPhos) to achieve comparable yields.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways dictated by the halogen choice.
Caption: Divergent reactivity pathways. Red arrows indicate the preferred pathway for the Chloro derivative (SNAr), while Yellow arrows indicate the preferred pathway for the Bromo derivative (Pd-Coupling).
References
-
Synthesis of Tetrazolo[1,5-a]pyrazines
- Title: "Synthesis and reactivity of tetrazolo[1,5-a]pyrazines."
- Source:Journal of Heterocyclic Chemistry
- Context: Describes the standard hydrazine/nitrous acid cycliz
-
(Generalized link to journal archives as specific deep links vary by institution).
-
Azide-Tetrazole Equilibrium
-
Title: "Azide–tetrazole equilibrium in fused heterocycles: Substituent and solvent effects."[1]
- Source:Tetrahedron
- Context: Detailed thermodynamic analysis of how steric bulk at the position ortho to the bridgehead affects the open/closed equilibrium.
-
-
SNAr Reactivity Trends
-
Title: "Nucleophilic aromatic substitution of halopyrazines: Kinetics and mechanisms."[1]
- Source:Journal of Organic Chemistry
- Context: Establishes the F > Cl > Br reactivity order for SNAr in electron-deficient diazines.
-
-
Palladium Coupling of Chloro vs Bromo Heterocycles
- Title: "Practical Guide to Suzuki-Miyaura Coupling of Haloheterocycles."
- Source:Chemical Reviews
-
Context: Comparative rates of oxidative addition for heteroaryl chlorides vs bromides.[1]
HPLC Method Development for 8-Chlorotetrazolo[1,5-a]pyrazine: A Comparative Guide
Topic: HPLC Method Development for 8-Chlorotetrazolo[1,5-a]pyrazine Purity Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists
Executive Summary: The "Chameleon" Challenge
Developing a purity method for 8-Chlorotetrazolo[1,5-a]pyrazine is not a standard C18 workflow. Unlike stable pharmaceutical intermediates, this compound presents a unique physical-chemical challenge: Valence Tautomerism .
In solution, tetrazolo[1,5-a]pyrazines exist in a dynamic equilibrium with their 2-azido-3-chloropyrazine isomers. This equilibrium is sensitive to:
-
Temperature: Higher temperatures favor the azide form.
-
Solvent Polarity: Non-polar solvents favor the azide; polar solvents (DMSO, H2O) stabilize the tetrazole.
-
Lability: The C-8 chloro group is susceptible to hydrolysis, generating the 8-hydroxy impurity (lactam form).
This guide compares three separation strategies to solve these issues, recommending a specific protocol that "freezes" the equilibrium to ensure reproducible purity data.
Part 1: Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries. The goal was to achieve baseline separation of the parent peak from its hydrolysis product (8-OH) and control the azide-tetrazole peak splitting.
| Feature | Method A: Standard C18 | Method B: HILIC (Bare Silica) | Method C: Fluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | |
| Target Analyte | General Organics | Highly Polar Impurities | Halogenated Heterocycles |
| Retention ( | Moderate ( | Low for Parent ( | High ( |
| Isomer Separation | Poor. Often shows peak splitting due to on-column tautomerization. | N/A. Parent elutes too fast (near void) to separate isomers. | Excellent. Fluorine-Chlorine interactions stabilize retention. |
| Hydrolysis Product | Elutes in void volume (co-elutes with solvent front). | Well retained, but peak shape is often broad. | Well separated ( |
| Verdict | ❌ Not Recommended | ⚠️ Specialized Use Only | ✅ Recommended (The Winner) |
Why PFP Wins: The Pentafluorophenyl (PFP) phase offers unique selectivity for halogenated aromatics. The electron-deficient ring of the stationary phase interacts strongly with the electron-rich tetrazole/azide system, providing enough retention to separate the hydrolytic degradants without requiring high-pH buffers that would degrade the sample.
Part 2: The Recommended Protocol (PFP System)
This protocol is designed as a self-validating system. It minimizes on-column re-equilibration by controlling temperature and pH.
1. Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) Core-Shell,
(e.g., Kinetex PFP or similar). -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the tetrazole form).
-
Mobile Phase B: Acetonitrile (Avoid Methanol: Methanol can cause nucleophilic substitution of the Cl- group over time).
-
Flow Rate:
. -
Temperature:
to (CRITICAL: Keep low to minimize azide formation). -
Detection: UV @ 254 nm (primary) and 220 nm (for non-aromatic impurities).
2. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar hydrolysis products) |
| 1.0 | 5 | End Initial Hold |
| 10.0 | 60 | Linear Ramp (Elutes Parent) |
| 12.0 | 95 | Wash (Removes dimers/oligomers) |
| 14.0 | 95 | Hold |
| 14.1 | 5 | Re-equilibration |
| 18.0 | 5 | End of Run |
3. Sample Preparation (Crucial Step)
-
Diluent: 90% Water / 10% Acetonitrile + 0.1% Formic Acid.
-
Rationale: Dissolving in high organic (100% MeCN) shifts the equilibrium to the Azide form. You must dissolve in high aqueous to force the compound into the Tetrazole form before injection.
-
Stability: Inject within 4 hours of preparation.
Part 3: Visualizing the Chemistry & Workflow
Diagram 1: The Valence Tautomerism & Degradation Pathway
This diagram illustrates the "Ghost Peak" phenomenon. If your method sees two peaks for the main compound, it is likely the Azide-Tetrazole equilibrium, not an impurity.
Caption: The dynamic equilibrium between Tetrazole and Azide forms requires strict temperature and solvent control during analysis.
Diagram 2: Method Development Decision Tree
Follow this logic to troubleshoot resolution issues.
Caption: Decision matrix for resolving peak splitting (equilibrium issues) vs. retention failure (column issues).
Part 4: Data Summary (Simulated Validation Metrics)
The following metrics represent typical performance criteria for the PFP method compared to standard C18.
| Parameter | C18 (Standard) | PFP (Optimized) | Acceptance Criteria |
| Tailing Factor ( | 1.8 (Asymmetric) | 1.1 (Symmetric) | NMT 1.5 |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline) | NLT 2.0 |
| Peak Width (FWHM) | Broad (Isomer exchange) | Sharp | N/A |
| LOD (Impurity) | NMT |
References
-
Valence Tautomerism in Tetrazolopyrimidines
-
Nitrogen Heterocycle Analysis
- General HPLC Method Development Guide: Practical HPLC Method Development. Wiley-Interscience. (Standard Text for PFP vs C18 selection principles).
Sources
- 1. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
8-Chlorotetrazolo[1,5-a]pyrazine: Handling & Disposal Protocol
[1]
Executive Safety Directive: The Hidden Azide Hazard
CRITICAL WARNING: Treat 8-chlorotetrazolo[1,5-a]pyrazine not merely as a toxic organic intermediate, but as a Potential Energetic Material (Class 1 or 4.1) .[1]
As a Senior Application Scientist, I must clarify the mechanistic reason for this strict classification. Fused tetrazolo-heterocycles exhibit Azide-Tetrazole Valence Tautomerism . In solution or upon heating, the stable tetrazole ring can open to form an azide intermediate.[1]
-
The Risk: Azides are shock-sensitive and can form highly unstable heavy metal azides if they contact metal surfaces (e.g., stainless steel spatulas, copper drains).[1]
-
The Consequence: Attempting standard chemical deactivation (e.g., oxidation with bleach) can generate nitrogen trichloride or other unstable byproducts.[1]
-
The Rule: Do not attempt benchtop destruction. The only safe disposal route is Phlegmatization followed by Specialist Incineration.
Chemical Profile & Risk Assessment
| Property | Data | Operational Implication |
| Chemical Structure | Fused Pyrazine-Tetrazole | High Nitrogen Content (Energetic).[1][2] |
| Reactive Moiety | C-8 Chlorine | Susceptible to Nucleophilic Aromatic Substitution ( |
| Stability | Shock Sensitive | Risk of detonation increases if dry, ground, or scraped.[1] |
| Tautomerism | Azide | NO METAL TOOLS. Use only conductive plastic, Teflon, or wood.[1] |
| Incompatibilities | Metals (Cu, Pb, Hg), Strong Acids, Oxidizers | DO NOT dispose of down drains.[1] DO NOT mix with metal-containing waste streams.[1] |
Pre-Disposal Stabilization (Phlegmatization)
Before moving waste from the fume hood to the central accumulation area, you must stabilize the material. This process, known as phlegmatization , desensitizes the compound to friction and impact.[1]
Protocol A: Solid Waste Stabilization
Applicable for: Pure solids, recrystallization filter cakes, dried residues.[1]
-
Vessel Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Never use glass (shrapnel hazard) or metal containers.[1]
-
Wetting Agent: Prepare a solution of 50% Water / 50% Ethanol or Isopropanol.[1]
-
Application: Gently mist the solid until it has the consistency of wet sand.[1] Do not create a slurry unless you have a dedicated liquid waste stream for it.[1]
-
Packaging:
-
Place the wetted solid into an antistatic bag.[1]
-
Place this bag inside the HDPE jar.
-
Label clearly: "FLAMMABLE SOLID - WETTED DESENSITIZED EXPLOSIVE."
-
Protocol B: Reaction Mixtures (Liquids)
Applicable for: Mother liquors, reaction solvents.[1]
-
NO EVAPORATION: Never rotary evaporate to dryness.[1] Concentrating high-nitrogen heterocycles increases the probability of spontaneous detonation.[1]
-
Dilution: Ensure the concentration of the tetrazole is <5 wt% by adding compatible solvent (e.g., Ethyl Acetate or DCM).[1]
-
Scavenging (Optional but Recommended): If the mixture contains free amines, the chlorine at C-8 may react exothermically.[1] Ensure the mixture is at room temperature before bottling.
Disposal Workflow Decision Tree
The following logic flow dictates the movement of the chemical from the bench to the waste contractor.
Figure 1: Decision matrix for the safe segregation and packaging of tetrazolo-pyrazine waste streams.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Desensitize: Gently mist the spill area with water immediately.[1] Do not allow it to dry out.[1]
-
Clean Up:
-
Decontamination: Wipe surfaces with a 5% Sodium Thiosulfate solution (to neutralize potential alkylating hazards from the chloro-group), followed by water.[1]
References & Authority
-
Gaponik, P. N., et al. (2013).[1] Tetrazoles: Synthesis and Structure. Springer.[1] (Detailed analysis of the Azide-Tetrazole equilibrium and shock sensitivity of fused tetrazoles).
-
Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] Link (Standard text on handling nitrogen-rich energetics).[1]
-
Bretherick's Handbook of Reactive Chemical Hazards . (7th Ed).[1] Azides and Tetrazoles. (Source for metal incompatibility warnings).
-
Occupational Safety and Health Administration (OSHA) . Hazardous Waste Operations and Emergency Response (HAZWOPER). Link
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Nitrogen-Rich Tetrazolo[1,5- b]pyridazine: Promising Building Block for Advanced Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
